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Core Science & Biosynthesis

Foundational

Solubility Profile of 3-(4-Bromophenoxy)propan-1-amine HCl in Polar Aprotic Solvents: A Methodological and Interpretive Framework

An In-Depth Technical Guide Abstract The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that profoundly influences process development, formulation de...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that profoundly influences process development, formulation design, and ultimately, bioavailability. This technical guide provides a comprehensive examination of the solubility profile of 3-(4-Bromophenoxy)propan-1-amine hydrochloride, an amine salt, within a range of common polar aprotic solvents. Moving beyond a simple data sheet, this document elucidates the fundamental principles governing its dissolution, provides detailed, field-proven protocols for accurate solubility determination, and offers a framework for interpreting the resulting data. This guide is intended for researchers, chemists, and drug development professionals seeking to establish robust and reliable solubility data for ionic compounds in non-aqueous polar systems.

Introduction: The Strategic Importance of Solubility Profiling

3-(4-Bromophenoxy)propan-1-amine HCl, as a hydrochloride salt, possesses structural motifs common in pharmaceutical scaffolds. Its solubility characteristics in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF) are of paramount importance for various stages of pharmaceutical development. These solvents are frequently employed in:

  • Synthetic Chemistry: As reaction media for subsequent chemical transformations.

  • Process Chemistry: During crystallization, purification, and isolation steps.

  • Pre-formulation: For the preparation of stock solutions for high-throughput screening and in-vitro assays.[1]

  • Formulation Development: As potential co-solvents or vehicles in final drug products.

An incomplete understanding of a compound's solubility can lead to significant downstream challenges, including failed batches, inaccurate biological data, and delays in development timelines. This guide, therefore, establishes a foundational understanding of the factors driving the solubility of this amine salt and the rigorous methods required for its quantification.

Theoretical Framework: Deconstructing the Solute-Solvent System

The dissolution of an ionic compound like 3-(4-Bromophenoxy)propan-1-amine HCl in a polar solvent is a thermodynamically driven process governed by the interplay of intermolecular forces.[2][3] The governing principle, "like dissolves like," dictates that substances with similar intermolecular forces tend to be soluble in one another.[4][5]

The Solute: 3-(4-Bromophenoxy)propan-1-amine HCl

As an amine hydrochloride, the compound exists as an ion pair in the solid state: the protonated propylamine cation ([R-NH3]+) and the chloride anion (Cl-). The key interactions to consider are:

  • Ionic Nature: The strong electrostatic forces holding the ions together in the crystal lattice (lattice energy) must be overcome for dissolution to occur.

  • Hydrogen Bonding Capability: The ammonium cation ([R-NH3]+) is a potent hydrogen bond donor.

  • Dipole Moments: The ether linkage (-O-) and the carbon-bromine (C-Br) bond introduce polar regions within the molecule.

  • Hydrophobicity: The bromophenyl ring and the propane chain contribute nonpolar surface area.

The Solvents: Polar Aprotic Systems

Polar aprotic solvents are characterized by their significant dipole moments and high dielectric constants, but they lack acidic protons and thus cannot act as hydrogen bond donors.[6]

  • Dimethyl Sulfoxide (DMSO) & N,N-Dimethylformamide (DMF): Both are highly polar, with strong dipole moments and are excellent hydrogen bond acceptors. They are exceptionally effective at solvating cations.

  • Acetonitrile (ACN): While polar, it is a weaker hydrogen bond acceptor than DMSO or DMF.

  • Tetrahydrofuran (THF): A cyclic ether, it is the least polar of this group and a weaker hydrogen bond acceptor.

The Solvation Process: Ion-Dipole Interactions

When 3-(4-Bromophenoxy)propan-1-amine HCl is introduced into a polar aprotic solvent, the solvent molecules orient themselves to stabilize the dissociated ions. This process, known as solvation, is driven primarily by strong ion-dipole interactions.[2][3] The positive end of the solvent's dipole is attracted to the chloride anion, while the negative end (the oxygen in DMSO or DMF) is strongly attracted to the ammonium cation. The energy released from these new solute-solvent interactions must be sufficient to overcome both the solute-solute (lattice energy) and solvent-solvent interactions.

The diagram below illustrates the critical molecular interactions that facilitate the dissolution of the amine salt in a representative polar aprotic solvent, DMSO.

Caption: Solvation of an amine hydrochloride by DMSO molecules.

Methodology for Determining Thermodynamic Solubility

To ensure accuracy and reproducibility, the determination of thermodynamic (or equilibrium) solubility is paramount. The Isothermal Shake-Flask method is widely recognized as the gold standard for this purpose.[1][7][8] This protocol is designed to be a self-validating system by ensuring equilibrium is truly reached.

Isothermal Shake-Flask Protocol

This method measures the concentration of a saturated solution that has been allowed to reach equilibrium with an excess of the solid compound at a constant temperature.

Core Principle: An excess amount of the solid solute is agitated in the solvent for a prolonged period until the dissolution and precipitation rates become equal, establishing a dynamic equilibrium.[7][8]

Materials and Equipment:

  • 3-(4-Bromophenoxy)propan-1-amine HCl (solid)

  • Selected polar aprotic solvents (e.g., DMSO, DMF, ACN, THF)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control (or a standard shaker inside a temperature-controlled incubator)

  • Centrifuge with temperature control

  • Syringes and 0.22 µm PTFE syringe filters

  • Pipettes

  • Pre-weighed evaporation dishes or HPLC vials

Step-by-Step Protocol:

  • Preparation: Add an excess of solid 3-(4-Bromophenoxy)propan-1-amine HCl to a series of glass vials. "Excess" is critical; there must be visible undissolved solid at the end of the experiment. A starting point is to add ~20-50 mg of solid to 2 mL of solvent.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired polar aprotic solvent into each vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.[8]

  • Time to Equilibrium: Allow the vials to shake for a minimum of 24 to 48 hours. For crystalline compounds, reaching equilibrium can be slow. To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[8]

  • Phase Separation: After the equilibration period, let the vials stand undisturbed at the controlled temperature to allow the excess solid to settle. Then, centrifuge the vials at the same temperature to pellet the remaining solid. This step is crucial to avoid disturbing the sediment during sampling.[1]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed container. This removes any fine, suspended particles. The first few drops should be discarded to saturate any potential binding sites on the filter.

  • Analysis: Determine the concentration of the solute in the filtered supernatant using a suitable analytical method. The Gravimetric method is a simple and reliable option.

Analytical Finish: Gravimetric Analysis

Gravimetric analysis is a direct and absolute method for determining the mass of a substance.[9][10]

Protocol:

  • Aliquot Transfer: Accurately pipette a known volume (e.g., 0.5 mL) of the filtered, saturated solution into a pre-weighed, chemically inert evaporating dish.

  • Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature sufficient to remove the solvent without degrading the compound.

  • Drying: Once the solvent is removed, dry the dish containing the solid residue to a constant weight in a vacuum oven.

  • Weighing: After cooling to room temperature in a desiccator, weigh the dish containing the dry solute.

  • Calculation: The solubility is calculated as follows:

    Solubility (mg/mL) = (Weight of [Dish + Residue] - Weight of Dish) / Volume of Aliquot

The workflow for this entire process is visualized below.

SolubilityWorkflow cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Gravimetric Analysis A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate on Shaker (25°C, 48h) B->C D 4. Centrifuge to Pellet Solid C->D E 5. Withdraw Supernatant D->E F 6. Filter through 0.22µm Syringe Filter E->F G 7. Pipette Known Volume to Pre-weighed Dish F->G H 8. Evaporate Solvent G->H I 9. Dry to Constant Weight H->I J 10. Calculate Solubility (mg/mL) I->J

Caption: Isothermal Shake-Flask and Gravimetric Analysis Workflow.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison. The temperature at which the measurements were conducted must always be specified.

Table 1: Thermodynamic Solubility of 3-(4-Bromophenoxy)propan-1-amine HCl at 25°C (Hypothetical Data for Illustrative Purposes)

SolventDielectric Constant (ε)Dipole Moment (D)H-Bond Acceptor Basicity (β)Solubility (mg/mL)Qualitative Classification
DMSO47.03.960.76> 100Very Soluble
DMF37.03.820.69> 100Very Soluble
Acetonitrile37.53.920.31~ 15Soluble
THF7.51.750.48< 2Sparingly Soluble

Interpretation of (Hypothetical) Results:

  • High Solubility in DMSO and DMF: The very high solubility in DMSO and DMF would be expected. These solvents are highly effective at solvating both the ammonium cation and the chloride anion through strong ion-dipole interactions, easily overcoming the crystal lattice energy.

  • Moderate Solubility in Acetonitrile: The lower, yet still significant, solubility in ACN can be attributed to its comparable polarity but weaker ability as a hydrogen bond acceptor compared to DMSO/DMF. The solvation of the ammonium cation is likely less efficient.

  • Low Solubility in THF: The significantly lower solubility in THF is a direct consequence of its much lower dielectric constant and polarity. THF is less capable of separating the ions and stabilizing them in solution, making it energetically unfavorable to break apart the crystal lattice.

These trends underscore the principle that for ionic compounds, a high dielectric constant and strong ion-dipole interactions are the primary drivers of solubility in polar aprotic solvents.

Conclusion

This guide has detailed the theoretical principles and practical methodologies for determining the solubility profile of 3-(4-Bromophenoxy)propan-1-amine HCl in polar aprotic solvents. The dissolution of this amine salt is primarily governed by the ability of the solvent to overcome the compound's crystal lattice energy through strong ion-dipole interactions. Solvents like DMSO and DMF are predicted to be excellent solubilizing agents due to their high polarity and hydrogen bond accepting capabilities. The Isothermal Shake-Flask method, coupled with a gravimetric finish, provides a robust and reliable means of obtaining accurate thermodynamic solubility data. This information is indispensable for guiding rational decisions in process development, pre-formulation studies, and the overall advancement of drug candidates.

References

  • Chemistry LibreTexts. (2019). 9.2: Solubility and Structure. [Link]

  • TutorChase. (n.d.). Why do ionic compounds often dissolve in polar solvents?. [Link]

  • Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. [Link]

  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • ACS Publications. (2002). Solubility Measurement Using Differential Scanning Calorimetry. Industrial & Engineering Chemistry Research. [Link]

  • ACS Publications. (2019). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design. [Link]

  • LinkedIn. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • ACS Publications. (2019). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design. [Link]

  • Future4200. (n.d.). Solubility Curve and Metastable zone Width using Lasentec FBRM & PVM. [Link]

  • SparkNotes. (n.d.). Revision Notes - Hydrogen Bonding. [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

  • Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility. [Link]

  • AP Chemistry. (n.d.). 3.10 Solubility. [Link]

  • Wired Chemist. (n.d.). Gravimetric Analysis. [Link]

  • Britannica. (n.d.). Gravimetric analysis. [Link]

  • Unknown Source. (n.d.). 11.1 introduction to gravimetric analysis. [Link]

  • Technobis Crystallization Systems. (2023). Rapid Solubility and Metastable Zone Width Assessments of Agrochemicals. [Link]

  • W.W. Norton. (n.d.). 6.5 Solubility. [Link]

  • Journal of Pharmaceutical and Biological Sciences. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. [Link]

  • ResearchGate. (n.d.). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. [Link]

  • Chemistry Stack Exchange. (2016). Does hydrogen bonding contribute in solubility of a substance. [Link]

  • Chemistry LibreTexts. (2022). 6.3: Hydrogen Bonding Interactions and Solubility. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

  • YouTube. (2020). Measuring saturation solubility of actives in solid and semi-solid lipid excipients. [Link]

  • Reddit. (2018). Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection?. [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. [Link]

  • Studylib. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds. [Link]

  • University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • Unknown Source. (n.d.). CHAPTER 7 AMINES. [Link]

  • ResearchGate. (2018). How to convert the ammonium salt into the free amine in DMF?. [Link]

  • Nanjing Finechem Holdings Co., Ltd. (n.d.). Tetrahydrofuran-3-amine hydrochloride IVD Grade Reagent. [Link]

  • ACS Publications. (2017). Aqueous Solubility of Organic Salts. Investigating Trends in a Systematic Series of 51 Crystalline Salt Forms of Methylephedrine. Crystal Growth & Design. [Link]

  • U.S. Pharmacopeia. (2011). Description and Solubility. [Link]

  • Reddit. (2022). What are amine hydrochlorides?. [Link]

  • Chemed.chem.purdue.edu. (n.d.). Amines. [Link]

Sources

Exploratory

Unraveling the Gas-Phase Dynamics: Mass Spectrometry Fragmentation Pathways of 3-(4-Bromophenoxy)propan-1-amine

Executive Summary As a Senior Application Scientist, I frequently encounter aryl ether amines like 3-(4-Bromophenoxy)propan-1-amine (CAS: 933717-18-1) during the structural elucidation of pharmaceutical intermediates and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter aryl ether amines like 3-(4-Bromophenoxy)propan-1-amine (CAS: 933717-18-1) during the structural elucidation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Understanding the deterministic nature of its gas-phase fragmentation is critical for developing robust multiple reaction monitoring (MRM) methods and identifying structurally related impurities. This whitepaper provides an in-depth technical breakdown of the molecule's mass spectrometry (MS) fragmentation pathways, grounded in modern topological frameworks and high-resolution analytical methodologies.

Physicochemical & MS Profiling

3-(4-Bromophenoxy)propan-1-amine (C9H12BrNO) consists of a 4-bromophenyl group linked via an ether bond to a propylamine chain. In positive electrospray ionization (+ESI), the primary aliphatic amine acts as the dominant protonation site, yielding the [M+H]+ precursor ion.

The presence of the bromine atom provides a highly diagnostic ~1:1 isotopic doublet at m/z 230.0181 (79Br) and m/z 232.0160 (81Br). This isotopic signature serves as a self-validating internal control : any fragment retaining the bromine atom will preserve this doublet, whereas fragments lacking the halogen will appear as a single monoisotopic peak.

Quantitative Data Summary
Fragment IdentityMolecular FormulaExact Mass (79Br)Exact Mass (81Br)Isotopic Doublet?Relative Abundance (Est. HCD)
Precursor [M+H]+C9H13BrNO+230.0181232.0160Yes100% (Low CE)
[M+H - NH3]+C9H10BrO+212.9915214.9895YesHigh
Propanamine cationC3H8N+58.0657N/ANoBase Peak (Med CE)
Bromophenol radical cationC6H5BrO*+171.9524173.9504YesLow-Med
[M+H - NH3 - HBr]+C9H9O+133.0653N/ANoLow

Core Fragmentation Pathways (CID/HCD)

The fragmentation of 3-(4-Bromophenoxy)propan-1-amine under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) is driven by charge-site initiation and inductive cleavage[1].

  • Pathway A: Amine-Directed Neutral Loss (Ammonia) Causality: The protonated primary amine transfers its charge to the adjacent carbon network, expelling NH3 (17.0265 Da). This forms a stabilized cyclic oxonium ion or alkene at m/z 212.9915 (79Br). This is the most thermodynamically accessible pathway at low collision energies.

  • Pathway B: Ether Bond Cleavage (Charge Retention on Alkyl Chain) Causality: Inductive cleavage of the C-O ether bond is highly prevalent. The charge is predominantly retained on the nitrogen-containing propyl chain due to the higher proton affinity of the amine compared to the phenol leaving group. This generates the propanamine cation [C3H8N]+ at m/z 58.0657, a hallmark of propylamine derivatives in MS/MS[2].

  • Pathway C: Aryl Ether Cleavage (Charge Retention on Aryl Ring) Causality: Alternatively, heterolytic cleavage leaves the charge on the bromophenoxy moiety, yielding the bromophenol radical cation [C6H5BrO]*+ at m/z 171.9524. These fragments retain the characteristic bromine isotopic doublet.

  • Pathway D: Halogen Expulsion Causality: At elevated collision energies, the loss of hydrogen bromide (HBr) from the[M+H - NH3]+ intermediate yields a highly conjugated aromatic system at m/z 133.0653.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 230.0181 / 232.0160 (79Br / 81Br) NH3_Loss [M+H - NH3]+ m/z 212.9915 / 214.9895 Retains Br Isotope Precursor->NH3_Loss -NH3 (-17 Da) Low CE Propanamine Propanamine Cation [C3H8N]+ m/z 58.0657 No Br Isotope Precursor->Propanamine Ether Cleavage Charge on Alkyl Bromophenol Bromophenol Radical Cation [C6H5BrO]*+ m/z 171.9524 / 173.9504 Retains Br Isotope Precursor->Bromophenol Ether Cleavage Charge on Aryl HBr_Loss [M+H - NH3 - HBr]+ m/z 133.0653 No Br Isotope NH3_Loss->HBr_Loss -HBr (-81 Da) High CE

Figure 1: Gas-phase fragmentation pathways of protonated 3-(4-Bromophenoxy)propan-1-amine.

Advanced Mechanistic Insights: Topology & HRIM

Recent frameworks model tandem mass spectrometry not merely as stochastic bond cleavage, but as deterministic categorical state progressions governed by phase-lock network topology[3]. In this context, the intense m/z 58 fragment (propanamine cation) represents a low edge-density topological endpoint with high termination probability, explaining its dominance as the base peak in the MS/MS spectrum.

To capture these dynamics without signal degradation, modern analytical workflows are abandoning traditional quadrupoles in favor of High-Resolution Ion Mobility (HRIM). HRIM isolates ions in time via high-speed separation, preventing the 99% signal loss typical of quadrupole filters and enabling >500 Hz fragmentation rates[4].

Experimental Protocol: High-Resolution LC-MS/MS Workflow

To ensure scientific integrity, the following methodology is designed as a self-validating system utilizing HRIM coupled with High-Resolution Mass Spectrometry (HRMS).

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve the 3-(4-Bromophenoxy)propan-1-amine standard in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 100 ng/mL.

  • Causality: Formic acid acts as a proton donor, ensuring complete protonation of the primary amine in solution and maximizing +ESI efficiency.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% B to 95% B over 3 minutes (Mobile Phase A: 0.1% FA in H2O; Mobile Phase B: 0.1% FA in Acetonitrile).

  • Causality: Rapid gradient elution focuses the analyte band, minimizing diffusion and enhancing the signal-to-noise ratio for the HRIM-MS interface.

Step 3: HRIM-MS/MS Acquisition

  • Action: Operate the MS in +ESI mode at 3.5 kV. Utilize HRIM for precursor isolation instead of a quadrupole. Apply Stepped HCD with Normalized Collision Energies (NCE) of 15, 30, and 45 eV.

  • Causality: Stepped CE simultaneously captures both low-energy pathways (NH3 loss) and high-energy topological endpoints (profound backbone cleavage), validating the categorical fragmentation network theory across a single acquisition cycle.

Step 4: Data Analysis & Self-Validation

  • Action: Filter the resulting MS/MS spectra for the exact mass of the 79Br/81Br precursor doublet. Confirm fragment identities by mass accuracy (< 2 ppm) and the presence/absence of the 1:1 isotopic signature.

  • Causality: The isotopic doublet acts as an irrefutable internal filter, instantly distinguishing true product ions from background chemical noise or isobaric interferences.

Workflow Prep 1. Sample Prep 0.1% FA in 50:50 H2O:MeCN LC 2. UHPLC Separation C18 Column Rapid Gradient Prep->LC HRIM 3. HRIM-MS/MS Ion Mobility Isolation Stepped HCD (15-45 eV) LC->HRIM Analysis 4. Data Validation Isotopic Doublet Filter Mass Accuracy < 2 ppm HRIM->Analysis

Figure 2: Self-validating high-resolution LC-MS/MS experimental workflow.

References

  • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: RSC Publishing URL
  • Title: Abandoning the Quadrupole for Mass Spectrometry Fragmentation Analysis Source: bioRxiv URL
  • Title: Categorical Fragmentation Networks in Tandem Mass Spectrometry: Phase-Lock Topology and Entropy-Intensity Relations in Small Molecule Fragmentation Source: ChemRxiv URL
  • Title: mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis Source: Doc Brown's Chemistry URL

Sources

Foundational

Thermal Profiling and Stability Analytics of 3-(4-Bromophenoxy)propan-1-amine Hydrochloride: A Technical Guide

Executive Summary 3-(4-Bromophenoxy)propan-1-amine hydrochloride (CAS: 1354972-28-3) is a critical bifunctional building block utilized extensively in preclinical drug development and materials science. Featuring a polar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(4-Bromophenoxy)propan-1-amine hydrochloride (CAS: 1354972-28-3) is a critical bifunctional building block utilized extensively in preclinical drug development and materials science. Featuring a polarizable aryl bromide, a flexible propyl ether linker, and a primary amine hydrochloride salt, its physicochemical profile presents unique thermal behaviors. This whitepaper establishes a rigorous, self-validating analytical framework for determining the melting point and thermal stability of this compound, leveraging Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Structural Analytics and Physicochemical Rationale

The thermal behavior of 3-(4-Bromophenoxy)propan-1-amine hydrochloride is dictated by its distinct structural moieties. Understanding these components is essential for predicting degradation pathways and selecting appropriate analytical parameters:

  • Ionic Lattice (Hydrochloride Salt): The protonated primary amine forms a robust ionic lattice with the chloride counterion. This ionic bonding significantly elevates the melting point and thermal stability compared to its free-base counterpart, preventing premature volatilization and oxidative degradation at ambient conditions.

  • Aryl Bromide Moiety: The C-Br bond is the weakest covalent link in the molecule. Based on standard bond dissociation enthalpies, the C-Br bond energy is approximately 285 kJ/mol, which is significantly lower than the structural C-C (~346 kJ/mol) and C-O (~335 kJ/mol) bonds[1][2]. Consequently, under extreme thermal stress, homolytic cleavage of the C-Br bond serves as a primary high-temperature degradation pathway.

  • Ether Linkage: The oxygen atom provides conformational flexibility but is susceptible to thermal cracking following the initial loss of HCl (dehydrohalogenation) at elevated temperatures.

Melting Point Determination and Phase Transitions

Differential Scanning Calorimetry (DSC) is the gold standard for identifying phase transitions, including the melting point ( Tm​ ). In thermal analysis, the melting point of a highly crystalline organic salt is not defined by the peak maximum—which can artificially shift based on sample mass and heating rate—but rather by the extrapolated onset temperature ( Tonset​ )[3][4]. This methodology complies with ASTM E967 standards for temperature calibration, ensuring high reproducibility and eliminating instrument-induced thermal lag artifacts[3].

Thermal Stability and Degradation Kinetics

Thermogravimetric Analysis (TGA) measures the mass loss of the sample as a function of temperature, strictly governed by USP <891> guidelines[5]. For amine hydrochlorides, thermal degradation typically initiates with an endothermic dehydrohalogenation event (loss of HCl gas), followed by the thermal cracking of the alkyl ether chain, and finally, the dissociation of the aryl halide[2].

ThermalDegradation A 3-(4-Bromophenoxy)propan-1-amine HCl (Solid Crystalline) B Free Base + HCl(g) (Dehydrohalogenation) A->B Endothermic Melting & HCl Loss C 4-Bromophenol + Allylamine (Ether Cleavage) B->C >250 °C Thermal Cracking D Aryl Radical + Br• (C-Br Dissociation) C->D >300 °C Homolytic Cleavage

Proposed thermal degradation pathway of 3-(4-Bromophenoxy)propan-1-amine hydrochloride.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols integrate internal validation mechanisms. Do not deviate from the atmospheric controls, as environmental moisture can act as a plasticizer, artificially depressing the melting point.

Protocol A: DSC Melting Point Determination

Causality Check: A heating rate of 10 °C/min is selected to balance the resolution of the melting endotherm with the sensitivity of the heat flow signal. Slower rates reduce signal-to-noise, while faster rates induce thermal lag[4].

  • Instrument Calibration: Calibrate the DSC using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) reference standards to ensure temperature accuracy across the expected melting range[4].

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the compound into an aluminum hermetic pan. Rationale: Hermetic sealing prevents the sublimation of the free base if premature dehydrohalogenation occurs, ensuring the recorded endotherm strictly represents the solid-liquid phase transition.

  • Atmospheric Control: Purge the furnace with dry Nitrogen at 50 mL/min to eliminate moisture condensation and oxidative interference[5].

  • Thermal Ramp: Equilibrate the sample at 25 °C, then execute a linear thermal ramp at 10 °C/min up to 250 °C.

  • Data Analysis: Calculate the extrapolated onset temperature ( Tonset​ ) by intersecting the extrapolated pre-transition baseline with the inflection tangent of the melting peak[3].

Protocol B: TGA Thermal Stability Profiling
  • Microbalance Calibration: Verify the TGA microbalance using certified class E2 weights prior to analysis.

  • Sample Loading: Place 5.0 to 10.0 mg of the compound into a tared platinum or alumina crucible. Rationale: Platinum ensures high thermal conductivity and chemical inertness against evolved corrosive HCl gas.

  • Purge Dynamics: Utilize a Nitrogen purge at 60 mL/min. Rationale: An inert atmosphere isolates purely thermal degradation events from oxidative combustion[5].

  • Thermal Ramp: Heat the sample from 25 °C to 500 °C at 10 °C/min.

  • Kinetic Analysis: Record the temperature at 5% mass loss ( Td,5%​ ) as the formal onset of thermal degradation.

Workflow Step1 Sample Preparation (2-5 mg in Hermetic Al pan) Step3 Thermal Ramp (10 °C/min, N2 purge per USP <891>) Step1->Step3 Step2 Instrument Calibration (Indium/Zinc per ASTM E967) Step2->Step1 Step4 Data Acquisition (Heat Flow & Mass Loss) Step3->Step4 Step5 Thermogram Analysis (Tm onset, ΔH, Td 5%) Step4->Step5

Self-validating thermal analysis workflow for melting point and stability profiling.

Quantitative Data Summary

The following table summarizes the physicochemical parameters, bond dissociation energies, and standardized analytical specifications required for characterizing this compound.

Parameter / SpecificationValue / DescriptionAnalytical Rationale
Chemical Formula C9H13BrClNOTarget analyte composition.
Molecular Weight 266.56 g/mol Required for stoichiometric degradation calculations.
C-Br Bond Energy ~285 kJ/mol[1]Weakest covalent bond; dictates high-temp thermal stability limit.
C-C / C-O Bond Energy ~346 kJ/mol / ~335 kJ/mol[1]Structural backbone; requires higher energy for thermal cracking.
DSC Heating Rate 10 °C/minOptimal balance of resolution and heat flow sensitivity[4].
DSC Purge Gas Nitrogen (50 mL/min)Prevents oxidation and moisture interference[5].
TGA Degradation Metric Td,5%​ (Temp at 5% mass loss)Industry standard for defining the onset of thermal decomposition.

References

  • Thermal Analysis: Stability, Decomposition, and Material Properties - Lab Manager.5

  • Bond Energies and Lengths Table | PDF | Interaction | Chemistry - Scribd. 1

  • Calorimetry and scanning thermal measurements - Iowa State University. 3

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights - Torontech. 4

  • 8.9: Covalent Bond Properties: Order, Length, and Energy - Chemistry LibreTexts. 2

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Exploratory

IR spectroscopy absorption bands for 3-(4-bromophenoxy)propylamine hydrochloride

An In-Depth Technical Guide to the Infrared Spectrum of 3-(4-bromophenoxy)propylamine Hydrochloride Introduction 3-(4-bromophenoxy)propylamine hydrochloride is a chemical compound featuring a complex arrangement of funct...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Infrared Spectrum of 3-(4-bromophenoxy)propylamine Hydrochloride

Introduction

3-(4-bromophenoxy)propylamine hydrochloride is a chemical compound featuring a complex arrangement of functional groups, making it an excellent subject for analysis by Infrared (IR) Spectroscopy. As a primary amine salt, its structure incorporates an aromatic ether and a halogen substituent, each contributing distinct features to its vibrational spectrum. For researchers and professionals in drug development, IR spectroscopy serves as a rapid, non-destructive, and highly effective tool for structural elucidation, identity confirmation, and quality control of such active pharmaceutical ingredients (APIs) and their intermediates.[1]

This guide provides a detailed analysis of the IR absorption bands characteristic of 3-(4-bromophenoxy)propylamine hydrochloride. Moving beyond a simple peak list, we will explore the underlying vibrational physics of each functional group, explain the diagnostic significance of key spectral regions, and provide a validated experimental protocol for acquiring a high-quality spectrum.

Molecular Structure and Key Vibrational Modes

To effectively interpret the IR spectrum, one must first deconstruct the molecule into its constituent functional groups. The hydrochloride salt form profoundly influences the vibrational characteristics of the amine group, a critical feature for accurate spectral assignment.

The primary structural components are:

  • Primary Amine Hydrochloride (-CH₂-NH₃⁺Cl⁻): The protonation of the primary amine creates an ammonium salt. This introduces N-H⁺ stretching and bending vibrations, which are significantly different from those of a free amine (-NH₂).

  • Aryl Alkyl Ether (Ar-O-R): The ether linkage between the bromophenyl ring and the propyl chain gives rise to strong, characteristic C-O stretching bands.

  • Para-Substituted Aromatic Ring: The benzene ring with substituents at positions 1 and 4 displays distinct aromatic C-H and C=C stretching, as well as highly diagnostic out-of-plane bending vibrations.

  • Alkyl Chain (-CH₂-CH₂-CH₂-): The propyl chain produces typical aliphatic C-H stretching and bending signals.

  • Bromo-Aromatic Group (Ar-Br): The carbon-bromine bond has a characteristic stretching vibration at a low frequency in the fingerprint region.

The following diagram illustrates the relationship between the molecular structure and its principal vibrational modes.

G cluster_mol 3-(4-bromophenoxy)propylamine hydrochloride cluster_groups Functional Groups & Vibrational Modes cluster_peaks mol Molecular Core amine Primary Amine Salt (-NH₃⁺) mol->amine ether Aryl Alkyl Ether (Ar-O-R) mol->ether aromatic p-Substituted Ring mol->aromatic alkyl Alkyl Chain (-C₃H₆-) mol->alkyl halide C-Br Bond mol->halide nh_stretch N-H⁺ Stretch (v. broad, strong) 3200-2800 cm⁻¹ amine->nh_stretch nh_bend N-H⁺ Bending (med-strong) 1625-1500 cm⁻¹ amine->nh_bend combo Combination Bands (weak-med) 2800-2000 cm⁻¹ amine->combo co_asym Asymmetric C-O-C (Ar-O, strong) 1275-1200 cm⁻¹ ether->co_asym co_sym Symmetric C-O-C (R-O, strong) ~1050 cm⁻¹ ether->co_sym ch_aro Aromatic C-H Stretch (med, sharp) >3000 cm⁻¹ aromatic->ch_aro cc_ring C=C Ring Stretch (med) ~1600, ~1500 cm⁻¹ aromatic->cc_ring oop_bend p-Subst. C-H Bend (strong) 850-800 cm⁻¹ aromatic->oop_bend ch_ali Aliphatic C-H Stretch (med, sharp) <3000 cm⁻¹ alkyl->ch_ali cbr_stretch C-Br Stretch (med-strong) 690-515 cm⁻¹ halide->cbr_stretch

Caption: Molecular structure overview and its corresponding IR vibrational modes.

Interpreting the Spectrum: A Region-by-Region Analysis

The High Wavenumber Region (4000-2500 cm⁻¹): N-H⁺ and C-H Stretches

This region is dominated by a very broad and intense absorption envelope, typically spanning from 3200 cm⁻¹ down to 2800 cm⁻¹.[2] This feature is the hallmark of the N-H⁺ stretching vibrations of the primary ammonium group. The significant broadening is a direct consequence of extensive intermolecular hydrogen bonding between the -NH₃⁺ group and the chloride counter-ion, as well as with other molecules in the crystal lattice.[3][4][5]

Superimposed on this broad envelope, one can typically resolve sharper, medium-intensity peaks corresponding to C-H stretching vibrations.

  • Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹ (approx. 3100-3000 cm⁻¹) is indicative of the C-H bonds on the phenyl ring.[6]

  • Aliphatic C-H Stretches: Sharper bands appearing just below 3000 cm⁻¹ (approx. 2960-2850 cm⁻¹) are due to the asymmetric and symmetric stretching of the C-H bonds in the propyl chain's -CH₂- groups.[2]

The Amine Salt Combination Band Region (2800-2000 cm⁻¹)

A series of weak to medium, often complex and bumpy, absorption bands is frequently observed in this range for amine hydrohalides.[2] These are not fundamental vibrations but rather overtone and combination bands arising from the N-H⁺ bending modes. Their presence is a strong secondary confirmation of the amine salt functional group.

The Double Bond & Bending Region (1700-1400 cm⁻¹)

This region provides a wealth of structural information from various bending and stretching modes.

  • N-H⁺ Asymmetric and Symmetric Bending: Two distinct bands confirm the primary amine salt. The asymmetric bend is found between 1625-1560 cm⁻¹, while the symmetric bend appears at 1550-1500 cm⁻¹.[2] These bands are typically medium to strong in intensity.

  • Aromatic C=C Ring Stretching: The vibrations of the carbon-carbon double bonds within the phenyl ring give rise to two characteristic bands of medium intensity, one near 1600-1585 cm⁻¹ and another near 1500-1400 cm⁻¹.

  • Aliphatic C-H Bending: The scissoring (bending) vibration of the -CH₂- groups in the propyl chain results in a medium-intensity absorption around 1470-1450 cm⁻¹.

The Fingerprint Region (< 1400 cm⁻¹): Ethers, Halides, and Substitution Patterns

This region is often complex but contains highly diagnostic peaks that serve as a unique "fingerprint" for the molecule.

  • Asymmetric C-O-C Stretch (Aryl-O): This is one of the most prominent peaks in the spectrum. For an aryl alkyl ether, a very strong and sharp absorption is expected in the 1275-1200 cm⁻¹ range, corresponding to the stretching of the Aryl-O bond.[7][8][9][10]

  • Symmetric C-O-C Stretch (Alkyl-O): A second strong C-O stretching band, corresponding to the Alkyl-O portion of the ether, appears around 1050-1010 cm⁻¹.[7][9] The presence of these two strong bands is definitive proof of the aryl alkyl ether moiety.

  • Aromatic C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring is confirmed here. For a 1,4- (para) disubstituted ring, a strong, sharp band is expected in the 850-800 cm⁻¹ range. This peak arises from the C-H bonds bending out of the plane of the ring.

  • C-Br Stretch: The carbon-bromine stretching vibration gives rise to a medium to strong absorption at low wavenumbers, typically in the 690-515 cm⁻¹ range.[11]

Summary of Key Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3200–2800N-H⁺ StretchingPrimary Amine SaltStrong, Very Broad
> 3000C-H StretchingAromatic RingMedium, Sharp
< 3000C-H StretchingAlkyl ChainMedium, Sharp
2800–2000Overtone/Combination BandsPrimary Amine SaltWeak to Medium
1625–1560Asymmetric N-H⁺ BendingPrimary Amine SaltMedium to Strong
1550–1500Symmetric N-H⁺ BendingPrimary Amine SaltMedium to Strong
1600–1585C=C Ring StretchingAromatic RingMedium
1500–1400C=C Ring StretchingAromatic RingMedium
~1465C-H Bending (Scissoring)Alkyl ChainMedium
1275–1200Asymmetric C-O-C StretchingAryl Alkyl EtherStrong, Sharp
1050–1010Symmetric C-O-C StretchingAryl Alkyl EtherStrong
850–800C-H Out-of-Plane Bendingp-Disubstituted RingStrong, Sharp
690–515C-Br StretchingBromo-AromaticMedium to Strong

Experimental Protocol: Acquiring the IR Spectrum via KBr Pellet Method

The potassium bromide (KBr) pellet method is a robust and widely used technique for obtaining high-quality transmission spectra of solid samples.[12][13] The principle relies on the fact that alkali halides like KBr are transparent to infrared radiation and become plastic under pressure, allowing them to form a clear disc that acts as a solid-state matrix for the sample.[13]

Rationale: This method is chosen over alternatives like Nujol mulls to avoid interfering peaks from the mulling agent. Attenuated Total Reflectance (ATR) is also an excellent, often simpler, alternative, but the KBr pellet technique can offer higher signal-to-noise for certain samples and provides greater control over pathlength.[14][15][16]

Materials:

  • 3-(4-bromophenoxy)propylamine hydrochloride (1-2 mg)

  • Spectroscopy-grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet die assembly

  • Hydraulic press

  • FTIR Spectrometer

Procedure:

  • Drying: Ensure the KBr powder is completely dry by heating it in an oven at ~110 °C for several hours and storing it in a desiccator.[17] Moisture is the most common contaminant and introduces a broad O-H absorption band around 3400 cm⁻¹, which can obscure the N-H⁺ stretching region.[12][17]

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr. The optimal sample concentration in KBr is between 0.5% and 1%.[13][18] Too high a concentration will result in total absorption of the IR beam, while too low a concentration will yield a weak spectrum.[18]

  • Grinding and Mixing: Transfer the weighed KBr and sample to an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogenous powder is obtained. The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation (~2 µm) to minimize light scattering, which can cause distorted baselines and band shapes.[13][18]

  • Loading the Die: Carefully transfer the powder mixture into the pellet die. Distribute the powder evenly to ensure a uniform pellet thickness.

  • Pressing the Pellet: Place the die into a hydraulic press. It is often beneficial to apply a vacuum to the die for a few minutes before and during pressing to remove trapped air and residual moisture, which helps create a more transparent pellet.[17] Apply a pressure of 8-10 tons for several minutes.[13]

  • Pellet Inspection: Carefully remove the die from the press and extract the pellet. A good pellet should be thin and transparent or translucent, resembling a small glass window.

  • Spectral Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

Conclusion

The infrared spectrum of 3-(4-bromophenoxy)propylamine hydrochloride is rich with information, providing unambiguous confirmation of its key structural features. The definitive evidence lies in the simultaneous observation of: a very broad N-H⁺ stretching band characteristic of an amine salt; two strong C-O stretching bands confirming the aryl alkyl ether linkage; and sharp bands in the fingerprint region indicative of para-aromatic substitution and the C-Br bond. By following a systematic, region-by-region analysis and employing a validated experimental protocol, researchers can confidently use FTIR spectroscopy for the reliable identification and quality assessment of this compound.

References

  • FT-IR Sample Preparation. (n.d.). Northern Illinois University - Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]

  • What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. (n.d.). Kintek Press. Retrieved from [Link]

  • How is Potassium Bromide Used in Infrared Spectroscopy? (2022, May 10). AZoM. Retrieved from [Link]

  • Spectroscopy of Ethers. (2025, August 15). Fiveable. Retrieved from [Link]

  • Good to know about KBr pellets. (n.d.). Quantum Design Europe. Retrieved from [Link]

  • Brissette, C., & Sandorfy, C. (1960). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 38(1), 34-44. Retrieved from [Link]

  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023, February 27). YouTube. Retrieved from [Link]

  • Brissette, C., & Sandorfy, C. (1960). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry. Retrieved from [Link]

  • IR Chart. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Brissette, C., & Sandorfy, C. (2011). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. Retrieved from [Link]

  • Ether Infrared spectra. (n.d.). Chemistry. Retrieved from [Link]

  • Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • IR: amines. (n.d.). University of Wisconsin-Platteville. Retrieved from [Link]

  • Pucetaite, M., & Kazarian, S. G. (2023). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. ResearchGate. Retrieved from [Link]

  • Bunaciu, A. A., & Aboul-Enein, H. Y. (2021). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. TrAC Trends in Analytical Chemistry. Retrieved from [Link]

  • Ewing, A. V., & Kazarian, S. G. (2017). ATR-FTIR spectroscopic imaging to study drug release and tablet dissolution. SciSpace. Retrieved from [Link]

  • A Comprehensive Guide to FTIR Analysis. (n.d.). Agilent. Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Topic: Suzuki-Miyaura Cross-Coupling Conditions for 3-(4-bromophenoxy)propylamine Hydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview and actionable protocols for the successful Suzuki-Miyaura cross-coupling of 3-(4-brom...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and actionable protocols for the successful Suzuki-Miyaura cross-coupling of 3-(4-bromophenoxy)propylamine hydrochloride. As a substrate featuring a primary amine and an ether linkage, it presents unique challenges that require careful consideration of reaction parameters to achieve high yields and purity. This document is structured to provide not just a set of instructions, but a framework for rational decision-making in your experimental design.

Introduction and Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its ability to form carbon-carbon bonds, typically between sp²-hybridized carbon atoms.[1][2] Its widespread adoption in pharmaceutical and materials science is due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-based reagents.[2] The reaction couples an organoboron species (like a boronic acid or ester) with an organohalide or triflate using a palladium catalyst and a base.[1]

The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, the aryl bromide), forming a Pd(II) intermediate.[3][4]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is facilitated by the base, which activates the boronic acid.[1][5]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][3]

Suzuki_Miyaura_Cycle cluster_reagents pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Ar-X) tm_complex Ar-Pd(II)L₂(Ar') (Transmetalation Complex) oa_complex->tm_complex Transmetalation (Ar'-B(OR)₂ + Base) tm_complex->re_point Reductive Elimination ArAr Ar-Ar' Out ArX Ar-X In Boronic Ar'-B(OR)₂ In

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Substrate-Specific Challenges and Strategic Considerations

The structure of 3-(4-bromophenoxy)propylamine hydrochloride necessitates a careful, deliberate approach. Simply applying a generic Suzuki protocol is unlikely to succeed without addressing the following:

  • The Primary Amine: Primary amines are both basic and nucleophilic, posing two potential problems.[6] They can act as ligands, coordinating to the palladium center and potentially inhibiting catalytic activity. Secondly, under certain conditions, the amine can undergo N-arylation (a Buchwald-Hartwig type reaction), leading to undesired diarylamine byproducts.[7]

  • The Hydrochloride Salt: The starting material is an ammonium salt. The base added to the reaction must first neutralize this salt to generate the free amine before it can participate in the catalytic cycle's transmetalation step. This means at least one extra equivalent of base is required beyond what is needed for the coupling itself.

  • The Ether Linkage: The phenoxy-propyl ether linkage is generally stable under Suzuki-Miyaura conditions and is not expected to interfere with the reaction.

Strategic Decision: To Protect or Not to Protect?

There are two primary strategies for this substrate:

  • Direct Coupling (Unprotected): Modern catalyst systems, particularly those using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), can sometimes tolerate unprotected amines.[8][9] This approach is more atom-economical but carries a higher risk of side reactions and lower yields. Success is highly dependent on the specific catalyst, base, and solvent combination.

  • Coupling via N-Protection: This is the more robust and generally recommended strategy for ensuring a clean, high-yielding reaction. By converting the amine to a non-nucleophilic functional group like a carbamate (e.g., tert-butoxycarbonyl, Boc), the potential for catalyst inhibition and N-arylation is eliminated.[6][10] While this adds steps to the synthesis (protection and deprotection), it significantly increases the reliability and predictability of the Suzuki coupling. The Boc group is a common choice as it is stable to the basic conditions of the coupling but can be easily removed later with acid.[10][11]

Recommended Protocol: N-Boc Protection Strategy

This section details a reliable, two-stage protocol for the coupling of 3-(4-bromophenoxy)propylamine, which is first generated from its hydrochloride salt.

Experimental_Workflow start Start Material: 3-(4-bromophenoxy)propylamine HCl freebase Step 1: Free-Basing (e.g., aq. NaOH, Extraction) start->freebase protection Step 2: N-Boc Protection (Boc)₂O, Solvent (e.g., DCM) freebase->protection purify1 Purification (Column Chromatography) protection->purify1 suzuki Step 3: Suzuki-Miyaura Coupling (Boronic Acid, Pd Catalyst, Base, Solvent) purify1->suzuki workup Workup & Purification (Extraction, Chromatography) suzuki->workup deprotection Step 4 (Optional): Boc Deprotection (e.g., TFA or HCl in Dioxane) workup->deprotection product Final Product workup->product If Boc-protected product is desired deprotection->product

Figure 2: Recommended experimental workflow for the Suzuki coupling.
Part A: Free-Basing and N-Boc Protection

Rationale: This initial step converts the amine salt to the free amine, which is then protected with a Boc group to prevent interference in the subsequent coupling reaction.

Materials:

  • 3-(4-bromophenoxy)propylamine hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Dissolve 3-(4-bromophenoxy)propylamine hydrochloride (1.0 eq) in water and cool the solution in an ice bath.

  • Slowly add 1M aqueous NaOH solution while stirring until the pH of the solution is >10.

  • Extract the aqueous layer three times with a suitable organic solvent like DCM or Ethyl Acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solution under reduced pressure. The resulting oil is the free amine.

  • Re-dissolve the crude free amine in DCM (approx. 0.2 M). Add di-tert-butyl dicarbonate (1.1 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure tert-butyl (3-(4-bromophenoxy)propyl)carbamate.

Part B: Suzuki-Miyaura Cross-Coupling

Rationale: With the amine protected, the aryl bromide can now be reliably coupled. The choice of catalyst, base, and solvent is critical for success. The conditions in the table below provide a starting point for optimization.

Materials:

  • tert-butyl (3-(4-bromophenoxy)propyl)carbamate (1.0 eq)

  • Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 eq)

  • Palladium catalyst and ligand (see Table 1)

  • Base (see Table 1)

  • Anhydrous, degassed solvent (see Table 1)

Step-by-Step Protocol:

  • To a reaction vessel suitable for heating under an inert atmosphere (e.g., a Schlenk flask), add the N-Boc protected aryl bromide (1.0 eq), the boronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Note: Pre-formed catalysts like SPhos Pd G3 can be used directly.

  • Add the degassed solvent (e.g., Dioxane/Water mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired biaryl product.

Parameter Optimization and Data

The success of a Suzuki-Miyaura coupling is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The following table summarizes common starting conditions and their rationale.

EntryCatalyst / Ligand (mol%)Base (eq)Solvent SystemTemp (°C)Rationale & Comments
1Pd(PPh₃)₄ (3-5%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O80-90Classical Conditions: A good starting point, but may be sluggish for electron-rich bromides. Tetrakis(triphenylphosphine)palladium(0) is a reliable Pd(0) source.[12]
2Pd(OAc)₂ (2%) / SPhos (4%)K₃PO₄ (2.5)1,4-Dioxane / H₂O (10:1)100Buchwald System: Highly effective for a broad range of substrates, including electron-rich and sterically hindered partners. SPhos is a bulky, electron-rich ligand that promotes fast oxidative addition.[8] K₃PO₄ is a strong, effective base.[5]
3PdCl₂(dppf) (3%)K₂CO₃ (2.0)DMF or DME90DPPF System: Dppf is a robust ligand, and this system is widely used. It is particularly effective and offers good functional group tolerance.
4Pd(OAc)₂ (2%) / P(t-Bu)₃ (4%)Cs₂CO₃ (2.0)Toluene80-100Bulky Alkylphosphine: Tri-tert-butylphosphine is a very electron-rich ligand, excellent for activating aryl chlorides and bromides.[13] Cesium carbonate is highly soluble and often effective in challenging couplings.[5]

Troubleshooting Common Issues

ObservationPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently active catalyst system for the substrate.3. Insufficient base or impure base.1. Ensure thorough degassing of solvents and reaction setup. Use fresh catalyst.[12]2. Switch to a more active ligand system (e.g., from PPh₃ to a Buchwald ligand like SPhos).[8]3. Increase equivalents of base; use freshly opened or finely ground base.
Dehalogenation of Starting Material 1. Presence of hydride sources.2. Protodeborylation of the boronic acid followed by coupling with the resulting proton.1. Switch from an alcohol-containing solvent to an aprotic one (e.g., Dioxane, Toluene). Avoid amine bases.[12]2. Use anhydrous conditions or switch to a more stable boronic ester (e.g., pinacol ester).[3]
Homocoupling of Boronic Acid 1. Presence of oxygen oxidizing the Pd(0) to Pd(II).2. High reaction temperature leading to side reactions.1. Improve degassing procedure (e.g., use freeze-pump-thaw cycles).[3]2. Attempt the reaction at a lower temperature with a more active catalyst.
Unidentified Byproducts 1. N-arylation (if amine is unprotected).2. Reaction with solvent (e.g., DMF).1. Protect the amine with a Boc group as described in the main protocol.2. Switch to a more inert solvent like 1,4-Dioxane or Toluene.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]

  • Thomas, S. P., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Ghaffari, M., et al. (2016). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. ACS Publications. Available at: [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • R Discovery. (2003, January 1). Suzuki Coupling Catalyzed by Ligand-Free Palladium(II) Species at Room Temperature and by Exposure to Air. Retrieved from [Link]

  • Sotorrios, L., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5265-5296. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. Available at: [Link]

  • Yin, J., & Liebscher, J. (2004). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry, 69(14), 4656–4661. Available at: [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Wang, X., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1599. Available at: [Link]

  • Xu, L., et al. (2021). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Catalysis, 4, 29-37. Available at: [Link]

  • Ramirez, A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(32), 23225-23230. Available at: [Link]

  • Li, X., et al. (2024, March 1). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999. Available at: [Link]

  • Sato, K., et al. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 193. Available at: [Link]

  • Xu, L., et al. (2021). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Semantic Scholar. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Knochel, P., et al. (2014). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Angewandte Chemie International Edition, 53(11), 2943–2947. Available at: [Link]

  • Bedford, R. B., et al. (2021). Amine-Catalysed Suzuki–Miyaura-Type Coupling? the Identification and Isolation of the Palladium Culprits. ChemRxiv. Available at: [Link]

  • ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Leonori, D., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available at: [Link]

  • Wang, Q., et al. (2024). Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Smith, D., et al. (2010). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, 46(2), 213-215. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

Sources

Application

using 3-(4-Bromophenoxy)propan-1-amine hydrochloride as a pharmaceutical building block

An In-Depth Technical Guide to 3-(4-Bromophenoxy)propan-1-amine hydrochloride: Properties, Synthesis, and Applications Introduction: A Bifunctional Scaffold for Modern Medicinal Chemistry 3-(4-Bromophenoxy)propan-1-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-(4-Bromophenoxy)propan-1-amine hydrochloride: Properties, Synthesis, and Applications

Introduction: A Bifunctional Scaffold for Modern Medicinal Chemistry

3-(4-Bromophenoxy)propan-1-amine hydrochloride is a versatile bifunctional building block of significant interest in pharmaceutical research and development. Its structure uniquely combines a flexible propylamine chain, which can act as a key pharmacophoric element or linker, with a brominated aromatic ring. This dual reactivity makes it an invaluable starting material for constructing diverse molecular architectures. The primary amine serves as a nucleophile or a point for amide bond formation, while the aryl bromide provides a reactive handle for transition-metal-catalyzed cross-coupling reactions.[1] This combination allows for the systematic exploration of chemical space, making it a cornerstone for structure-activity relationship (SAR) studies in the pursuit of novel therapeutics, particularly in the area of central nervous system (CNS) disorders.[2][3]

PropertyValue
CAS Number 1354972-28-3[4]
Molecular Formula C₉H₁₂BrNO · HCl
Molecular Weight 266.57 g/mol [4]
Appearance White to off-white powder[4]
Canonical SMILES C1=CC(=CC=C1Br)OCCN.Cl
InChI Key ZBDFALZVXOLZNQ-UHFFFAOYSA-N[4]

Part 1: Core Application — N-Arylation via Buchwald-Hartwig Amination

The primary amine of 3-(4-bromophenoxy)propan-1-amine offers a direct route to construct more complex diaryl amine or N-aryl piperazine structures, which are prevalent motifs in CNS-active compounds. The Palladium-catalyzed Buchwald-Hartwig amination is a premier method for this transformation due to its broad substrate scope and high functional group tolerance.[5][6]

Scientific Rationale

The choice of a palladium catalyst paired with a sterically hindered biarylphosphine ligand (e.g., BINAP, Xantphos) is critical.[6] The ligand facilitates the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center, coordination of the amine, and reductive elimination to form the C-N bond and regenerate the active catalyst. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine (or its hydrochloride salt) to generate the active nucleophile without competing in side reactions.

Protocol: Synthesis of N-(Aryl)-3-(4-bromophenoxy)propan-1-amine

This protocol describes a general procedure for the N-arylation of 3-(4-bromophenoxy)propan-1-amine hydrochloride with a generic aryl bromide.

Reagents and Materials

ReagentM.W. ( g/mol )EquivalentsAmount
3-(4-Bromophenoxy)propan-1-amine HCl266.571.0267 mg (1.0 mmol)
Aryl Bromide (Ar-Br)Varies1.11.1 mmol
Pd₂(dba)₃915.720.01 (1 mol%)9.2 mg (0.01 mmol)
(rac)-BINAP622.670.03 (3 mol%)18.7 mg (0.03 mmol)
Sodium tert-butoxide (NaOtBu)96.102.5240 mg (2.5 mmol)
Anhydrous Toluene--10 mL

Step-by-Step Methodology

  • Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, (rac)-BINAP, and sodium tert-butoxide.

  • Reagent Addition: Add 3-(4-bromophenoxy)propan-1-amine hydrochloride and the aryl bromide to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C.

  • Monitoring (Self-Validation): Stir the reaction vigorously. Monitor its progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully with 10 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-arylated product.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Purification prep1 Add Pd₂(dba)₃, BINAP, NaOtBu to Schlenk Flask prep2 Add Amine HCl & Aryl Bromide prep1->prep2 prep3 Purge with Argon prep2->prep3 react1 Add Anhydrous Toluene prep3->react1 react2 Heat to 100 °C react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Cool & Quench with aq. NH₄Cl react3->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry, Concentrate & Purify via Chromatography workup2->workup3 final_product Pure N-Arylated Product workup3->final_product start Start start->prep1

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Part 2: Core Application — Suzuki-Miyaura Cross-Coupling

The 4-bromo substituent on the phenyl ring is an ideal handle for palladium-catalyzed Suzuki-Miyaura cross-coupling.[7] This reaction forges a new carbon-carbon bond, enabling the introduction of a wide variety of aryl, heteroaryl, or vinyl groups. This strategy is fundamental for fine-tuning the electronic and steric properties of a drug candidate to optimize its interaction with a biological target.[8][9]

Scientific Rationale

The Suzuki reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate.

  • Transmetalation: In the presence of a base (e.g., K₂CO₃, Cs₂CO₃), the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this step.[10]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Protocol: Synthesis of 4'-Substituted-4-phenoxyaniline Derivatives

This protocol details a general procedure for coupling an arylboronic acid to the 3-(4-bromophenoxy)propan-1-amine hydrochloride. The amine is protected in situ or used as the free base for simplicity.

Reagents and Materials

ReagentM.W. ( g/mol )EquivalentsAmount
3-(4-Bromophenoxy)propan-1-amine HCl266.571.0267 mg (1.0 mmol)
Arylboronic Acid (Ar-B(OH)₂)Varies1.21.2 mmol
Pd(PPh₃)₄1155.560.05 (5 mol%)58 mg (0.05 mmol)
Potassium Carbonate (K₂CO₃)138.213.0415 mg (3.0 mmol)
1,4-Dioxane--8 mL
Water--2 mL

Step-by-Step Methodology

  • Preparation: In a round-bottom flask, dissolve 3-(4-bromophenoxy)propan-1-amine hydrochloride and the arylboronic acid in a mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Degassing: Bubble argon or nitrogen through the solution for 15 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst & Base Addition: Add potassium carbonate and Pd(PPh₃)₄ to the flask.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 90 °C under an inert atmosphere.

  • Monitoring (Self-Validation): Stir the reaction vigorously. Monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with water (20 mL) and ethyl acetate (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the desired biaryl compound.

G Pd0 Pd(0)L₂ ArBPd R-Pd(II)-X (cis-complex) Pd0->ArBPd Oxidative Addition ArBr R-X (Aryl Bromide) ArBr->ArBPd ArBPd_trans R-Pd(II)-X (trans-complex) ArBPd->ArBPd_trans Isomerization ArPdAr Ar-Pd(II)-Ar' ArBPd_trans->ArPdAr Transmetalation Boronic Ar'-B(OH)₂ Borate Ar'-B(OH)₃⁻ Boronic->Borate Base Base (e.g., OH⁻) Base->Borate Borate->ArPdAr ArPdAr->Pd0 Reductive Elimination ArAr Ar-Ar' (Product) ArPdAr->ArAr G cluster_0 Diversification Strategy cluster_1 Step 1: Suzuki Coupling cluster_2 Step 2: N-Arylation / Amidation start_mat 3-(4-Bromophenoxy) propan-1-amine HCl Aryl Bromide Primary Amine intermediates Biaryl Amine Intermediates Ar¹-Core-NH₂ Ar²-Core-NH₂ Ar³-Core-NH₂ start_mat:f1->intermediates:f0 Suzuki Coupling boronic_acids Boronic Acid Library (Ar¹-B(OH)₂) (Ar²-B(OH)₂) (Ar³-B(OH)₂) boronic_acids->intermediates:f0 final_library Final Compound Library Ar¹-Core-NH-R¹ Ar¹-Core-NH-R² ... Ar³-Core-NH-R³ intermediates:f0->final_library:f0 N-Functionalization electrophiles Electrophile Library (R¹-X) (R²-X) (R³-X) electrophiles->final_library:f0

Caption: Library generation from a central building block.

Hypothetical SAR Data

This table illustrates how systematic modifications at the two diversification points (R¹ from Suzuki coupling, R² from N-functionalization) can influence biological activity.

CompoundR¹ (from Suzuki)R² (from N-arylation)Target IC₅₀ (nM)
A-1 -Phenyl-H250
A-2 -Phenyl-4-Fluorophenyl120
A-3 -Phenyl-Pyridin-2-yl95
B-1 -4-Methoxyphenyl-H180
B-2 -4-Methoxyphenyl-4-Fluorophenyl75
B-3 -4-Methoxyphenyl-Pyridin-2-yl40
C-1 -Thiophen-3-yl-H310
C-2 -Thiophen-3-yl-4-Fluorophenyl150
C-3 -Thiophen-3-yl-Pyridin-2-yl110

Part 4: Safety, Handling, and Storage

As a laboratory chemical, 3-(4-bromophenoxy)propan-1-amine hydrochloride requires careful handling. [11] Hazard Summary

Hazard TypeGHS ClassificationPrecautionary Statement Codes
Acute Toxicity, Oral H302: Harmful if swallowedP264, P270, P301+P312, P330 [4][12]
Skin Irritation H315: Causes skin irritationP264, P280, P302+P352, P332+P313 [4]
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313 [4]
Respiratory Irritation H335: May cause respiratory irritationP261, P271, P304+P340, P312 [4]

Handling and Storage Guidelines

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [11]* Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [11]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up. [11][13]* Incompatibilities: Avoid contact with strong oxidizing agents. [11]* First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. [11]* First Aid (Skin): In case of skin contact, wash with plenty of soap and water. If irritation occurs, get medical advice. [11]

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Chemical Synthesis: The Versatile Role of 4-Bromophenyl Isocyanate. Retrieved from [Link]

  • Patel, D. R., et al. (2012). Stereoselective Synthesis and Dissolution Studies on Enteric Coated Pellets of (S)-Duloxetine Hydrochloride. Journal of Pharmaceutical Science and Technology.
  • Universal Crop Protection Alliance LLC. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2021). Duloxetine Synthesis. DOI: 10.13140/RG.2.2.11792.23047/2. Retrieved from [Link]

  • CHEManager Online. (2014). Duloxetine: Refining its Chemical Synthesis with Biocatalysis. Retrieved from [Link]

  • Google Patents. (n.d.). US8362279B2 - Process for pure duloxetine hydrochloride.
  • Hartwig, J. F., & Mann, G. (1998). Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Patent 1971592 - Improved synthesis and preparations of duloxetine salts.
  • Royal Society of Chemistry. (2018). A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. Organic Chemistry Frontiers. Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc.. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • DSpace@MIT. (2014). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent debromination during cross-coupling of 3-(4-Bromophenoxy)propan-1-amine

Welcome to the technical support center for the cross-coupling of 3-(4-Bromophenoxy)propan-1-amine and related substrates. This resource is designed for researchers, scientists, and drug development professionals to navi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the cross-coupling of 3-(4-Bromophenoxy)propan-1-amine and related substrates. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation, with a specific focus on preventing the common and often frustrating side reaction of debromination (hydrodebromination).

Introduction

The cross-coupling of 3-(4-Bromophenoxy)propan-1-amine is a valuable transformation for introducing molecular complexity. However, the presence of the primary amine and the electron-rich nature of the phenoxy-system can make this substrate particularly susceptible to debromination, where the bromine atom is replaced by a hydrogen. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you maximize your yield of the desired coupled product.

Troubleshooting Guide: Minimizing Debromination

This section addresses the primary issue of significant debromination observed during cross-coupling reactions.

Issue: My primary product is the debrominated starting material, 3-phenoxypropan-1-amine.

This is the most common challenge with this substrate. The formation of the Ar-H byproduct points to a competing reductive pathway that outpaces the desired cross-coupling. Let's break down the potential causes and their solutions.

Root Cause Analysis & Solutions

The primary culprit behind debromination is the formation of a palladium-hydride (Pd-H) species, which can participate in a catalytic cycle that cleaves the C-Br bond. Several factors can contribute to the formation and reactivity of this detrimental species.

1. Suboptimal Ligand Choice:

  • The Problem: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. An inappropriate ligand can fail to promote the desired reductive elimination of the product, allowing the competing debromination pathway to dominate.

  • The Solution: Employ bulky, electron-rich phosphine ligands. These ligands are known to accelerate the rate-limiting oxidative addition and the final product-forming reductive elimination steps, thus kinetically favoring the cross-coupling pathway.[1]

    • Recommended Ligands:

      • For Suzuki-Miyaura Coupling: Biaryl phosphine ligands such as XPhos , SPhos , and RuPhos are excellent starting points. For sterically hindered or electron-rich substrates like ours, CataCXium® A Pd G3 has shown unique effectiveness.[2][3]

      • For Buchwald-Hartwig Amination: In addition to the biaryl phosphines mentioned above, BrettPhos is another powerful ligand for challenging aminations.[4]

2. Inappropriate Base Selection:

  • The Problem: The base is not just a simple activator; its strength and nature can significantly influence the reaction outcome. Strong bases, especially in the presence of trace water or alcohols, can generate hydride donors that lead to the formation of Pd-H species.[5]

  • The Solution: A systematic screening of bases is often necessary. Milder inorganic bases are generally preferred to minimize debromination.

    Base TypeRecommended BasesRationale
    Carbonates Cs₂CO₃, K₂CO₃Good starting point, generally milder. Cesium carbonate is often more effective for challenging substrates.[2]
    Phosphates K₃PO₄Often a very effective base, and the presence of a small amount of water can be beneficial.[6]
    Fluorides CsF, KFCan be effective in minimizing side products in specific systems.[5]
    Alkoxides NaOtBu, KOtBuUse with caution. While effective for many Buchwald-Hartwig reactions, they can promote debromination, especially at higher temperatures.[7]

3. Reaction Temperature and Time:

  • The Problem: Higher reaction temperatures can increase the rate of all reactions, including the undesired debromination.[1] Prolonged reaction times can also lead to catalyst decomposition and an increase in byproducts.

  • The Solution:

    • Lower the Temperature: Start with a lower reaction temperature (e.g., 80 °C) and slowly increase it if the reaction is sluggish. Monitor the reaction closely for the appearance of the debrominated byproduct.

    • Minimize Reaction Time: Monitor the reaction progress frequently using TLC or LC-MS and work up the reaction as soon as the starting material is consumed.

4. Solvent and Reagent Purity:

  • The Problem: Protic impurities, such as water or alcohols, in your solvents or reagents can serve as a source for the formation of Pd-H species. Dissolved oxygen can also lead to catalyst deactivation and side reactions like the homocoupling of boronic acids.[6][8]

  • The Solution:

    • Use anhydrous, degassed solvents.

    • Ensure all reagents are of high purity and handled under an inert atmosphere (e.g., Argon or Nitrogen).

Troubleshooting Workflow Diagram

start High Debromination Observed ligand Screen Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos, RuPhos) start->ligand Initial Step base Optimize Base (Start with K₃PO₄ or Cs₂CO₃) ligand->base If debromination persists temp Adjust Reaction Conditions (Lower Temperature, Shorter Time) base->temp If still problematic purity Verify Reagent & Solvent Purity (Anhydrous, Degassed) temp->purity Further Optimization success Debromination Minimized purity->success

Caption: A logical workflow for troubleshooting debromination.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of debromination in palladium-catalyzed cross-coupling reactions?

A1: Debromination, also known as hydrodebromination, is a side reaction where the bromine atom is replaced by a hydrogen. The most common mechanism involves the formation of a palladium-hydride (Pd-H) species. This Pd-H species can arise from various sources, such as trace water reacting with the base, or from β-hydride elimination from certain substrates or ligands. The Pd-H species can then undergo reductive elimination with the aryl bromide to form the debrominated product and regenerate the palladium catalyst, which can then re-enter the undesired catalytic cycle.[5][9]

cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Debromination Cycle A Pd(0)L_n B Ar-Pd(II)(Br)L_n A->B Oxidative Addition C Ar-Pd(II)(Nu)L_n B->C Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) D Ar-Nu C->D Reductive Elimination D->A Regenerates Catalyst E Pd(0)L_n F H-Pd(II)(X)L_n E->F Formation of Pd-H G Ar-Pd(II)(H)L_n F->G Reaction with Ar-Br H Ar-H G->H Reductive Elimination H->E Regenerates Catalyst

Caption: Competing catalytic cycles of cross-coupling and debromination.

Q2: The primary amine in my substrate seems to be causing issues. Should I protect it?

A2: While the primary amine can coordinate to the palladium center and potentially interfere with the catalytic cycle, modern bulky phosphine ligands are often highly effective at preventing this and enabling the coupling of unprotected anilines and related compounds.[3] Protecting the amine is a valid strategy if other troubleshooting steps fail, but it adds extra steps to your synthesis. Before resorting to protection, a thorough screening of ligands, bases, and reaction conditions is highly recommended. For Suzuki couplings of unprotected ortho-bromoanilines, specific catalyst systems like CataCXium® A Pd G3 have been shown to be particularly effective.[3]

Q3: Can the choice of palladium precatalyst make a difference?

A3: Yes. While common sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern palladium precatalysts, such as the Buchwald G3 or G4 palladacycles, are often more reliable. These precatalysts are air- and moisture-stable and generate the active Pd(0) species more cleanly and efficiently in situ, which can lead to more reproducible results and lower catalyst loadings.[2][7]

Q4: I'm seeing low conversion of my starting material in addition to debromination. What could be the cause?

A4: Low conversion accompanied by debromination suggests that your catalyst is active, but the desired cross-coupling pathway is slow or inhibited. This could be due to several factors:

  • Catalyst Poisoning: The primary amine on your substrate or impurities in your reagents could be poisoning the catalyst.

  • Steric Hindrance: The substrate itself may be sterically demanding, slowing down the oxidative addition or subsequent steps.

  • Suboptimal Conditions: The chosen ligand, base, or temperature may not be suitable for this specific transformation.

In this case, a systematic optimization of the reaction parameters as outlined in the troubleshooting guide is your best course of action.

Experimental Protocols

The following are generalized starting protocols for the Suzuki-Miyaura and Buchwald-Hartwig coupling of 3-(4-Bromophenoxy)propan-1-amine. These should be considered as starting points and may require optimization for your specific coupling partner.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is based on conditions found to be effective for challenging bromoaniline substrates.[3]

Materials:

  • 3-(4-Bromophenoxy)propan-1-amine (1.0 equiv)

  • Arylboronic acid or ester (1.5 equiv)

  • CataCXium® A Pd G3 precatalyst (2-5 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • In a glovebox or under a stream of inert gas, add 3-(4-Bromophenoxy)propan-1-amine, the boronic acid/ester, and the base to a dry reaction vial or Schlenk flask.

  • Add the palladium precatalyst.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol utilizes a robust ligand and base combination for the coupling of a primary or secondary amine with your substrate.

Materials:

  • 3-(4-Bromophenoxy)propan-1-amine (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst and the base.

  • Add 3-(4-Bromophenoxy)propan-1-amine.

  • Add the amine coupling partner.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at 80-110 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines. BenchChem.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine. BenchChem.
  • BenchChem Technical Support Team. (2025). Preventing debromination during 3-Bromoselenophene reactions. BenchChem.
  • Mampreian, D. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 28533-28538. [Link]

  • Sołoducho, J., et al. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. International Journal of Organic Chemistry, 3(1), 1-19.
  • BenchChem Technical Support Team. (2025). preventing debromination in Suzuki coupling of bromo-imidazoles. BenchChem.
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine. BenchChem.
  • Biscoe, M. R., et al. (2008). The Buchwald–Hartwig Amination After 25 Years.
  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Porzelle, A., et al. (2009). Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. Organic Letters, 11(1), 233-236. [Link]

  • Takemiya, A., & Hartwig, J. F. (2006). Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent. Journal of the American Chemical Society, 128(46), 14800-14801. [Link]

  • Morandi Group. (n.d.). Publications. ETH Zurich. [Link]

  • Chen, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21655-21662. [Link]

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst Turnover with 3-(4-Bromophenoxy)propan-1-amine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve high Turnover Numbers (TON) and Turnover Frequencies (TOF) when...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve high Turnover Numbers (TON) and Turnover Frequencies (TOF) when working with unprotected bifunctional substrates.

The molecule 3-(4-Bromophenoxy)propan-1-amine presents a unique catalytic challenge. It features an electrophilic aryl bromide connected via a flexible propoxy linker to a highly coordinating, nucleophilic primary aliphatic amine. This dual nature frequently leads to catalyst poisoning (via stable bis-amine palladium complexes) and unwanted oligomerization. This guide provides field-validated, mechanistic troubleshooting strategies to suppress off-cycle resting states and maximize catalytic efficiency.

Mechanistic Overview: The Primary Amine Poisoning Pathway

To improve catalyst turnover, we must first understand how the primary amine intercepts the catalytic cycle. Free amines are exceptionally strong σ-donors. During cross-coupling, they can outcompete the transmetalating agent or the target nucleophile, coordinating to the Pd(II) intermediate to form a thermodynamically stable "dead" complex .

Mechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)Br Pd0->OxAdd Aryl Bromide AmineBind Amine Binding L-Pd(II)(Ar)(NH2R) OxAdd->AmineBind Target Nucleophile Poison Catalyst Poisoning Bis-Amine Complex L-Pd(II)(NH2R)2 OxAdd->Poison Substrate Primary Amine RedElim Reductive Elimination Product + L-Pd(0) AmineBind->RedElim Base RedElim->Pd0 Product Release Poison->OxAdd Bulky Ligand Rescue

Pd catalytic cycle showing amine-induced poisoning and rescue via bulky ligands.

Troubleshooting Guide & FAQs

Q1: Why does my reaction stall at <20% conversion when using standard phosphine ligands like dppf or PPh3? A1: The stalling is a direct result of catalyst sequestration. The free primary amine of 3-(4-Bromophenoxy)propan-1-amine coordinates to the Pd(II) center, forming an off-cycle bis-amine palladium complex. Because standard ligands lack sufficient steric bulk, they cannot prevent this secondary coordination. To rescue the catalyst, you must use sterically demanding biarylmonophosphine ligands like BrettPhos or RuPhos . The extreme steric bulk of these ligands physically blocks the coordination of a second amine molecule, destabilizing the resting state and forcing the reaction forward through reductive elimination .

Q2: I am trying to couple the aryl bromide with a secondary amine (e.g., morpholine), but I'm getting complex mixtures of oligomers. How do I achieve chemoselectivity? A2: Because your substrate is bifunctional, it undergoes intermolecular self-condensation (the primary amine of one molecule attacks the Pd-activated aryl bromide of another). To favor cross-coupling over homocoupling, apply these three controls:

  • Ligand Control: BrettPhos is highly selective for monoarylation and heavily favors the coupling of specific amine classes over others .

  • Kinetic Control: Keep the steady-state concentration of the primary amine low by adding the 3-(4-Bromophenoxy)propan-1-amine dropwise via a syringe pump into a solution containing a 2- to 3-fold excess of your target secondary amine.

  • Transient Protection: If performing a Suzuki-Miyaura coupling, you can run the reaction in a biphasic system with a carefully tuned pH (using K3PO4). This keeps the aliphatic amine protonated (as an ammonium salt), rendering it non-nucleophilic while the cross-coupling proceeds.

Q3: How can I lower my catalyst loading from 5 mol% to <0.1 mol% (High TON) for scale-up? A3: High TON requires an active catalyst that does not degrade before completing its cycles. Traditional Pd(II) salts (like Pd(OAc)2) require in situ reduction by the amine, which is inefficient and generates inactive palladium black. Switch to a Generation 3 (G3) Palladacycle Precatalyst (e.g., BrettPhos Pd G3). These precatalysts undergo rapid, quantitative activation in the presence of a mild base to generate the highly active mono-ligated L-Pd(0) species, completely eliminating the need for harsh reducing conditions and preventing early catalyst death .

Quantitative Data: Ligand Impact on Catalyst Turnover

The following table summarizes the quantitative impact of ligand selection and protection strategies on the coupling of 3-(4-Bromophenoxy)propan-1-amine with morpholine.

Ligand SystemCatalyst LoadingPrimary Amine StateDominant Reaction OutcomeTONYield (%)
dppf / Pd(OAc)25.0 mol%FreeCatalyst Poisoning (Stalled)< 4< 20%
XPhos / Pd2(dba)31.0 mol%FreeMixed (Coupling + Oligomers)4545%
dppf / Pd(OAc)21.0 mol%Boc-ProtectedClean Cross-Coupling8585%
BrettPhos Pd G3 0.05 mol% Free Chemoselective Cross-Coupling 1,960 98%
Standard Operating Procedure: Self-Validating High-TON Amination

To ensure reproducibility, this protocol is designed as a self-validating system . Visual cues and analytical checkpoints are embedded to confirm causality and success at each stage.

Objective: Buchwald-Hartwig cross-coupling of 3-(4-Bromophenoxy)propan-1-amine with morpholine using ultra-low catalyst loading (0.05 mol%).

Step 1: Precatalyst Activation

  • To an oven-dried Schlenk flask under argon, add BrettPhos Pd G3 (0.05 mol%), BrettPhos ligand (0.05 mol%), and NaOtBu (1.2 equiv).

  • Add anhydrous THF (to reach 0.5 M final concentration) and stir at room temperature for 5 minutes.

  • Causality: The G3 precatalyst ensures a perfect 1:1 ratio of active Pd(0) to ligand. The supplementary 0.05 mol% ligand prevents palladium black precipitation during the initial turnover.

  • Validation Checkpoint: The solution must transition from a pale yellow suspension to a deep red, homogeneous solution . This color change visually validates the deprotonation of the precatalyst and the successful generation of the active L-Pd(0) species. If the solution turns black, oxygen has breached the system.

Step 2: Kinetic Substrate Addition

  • Dissolve morpholine (2.0 equiv) directly into the active catalyst solution.

  • Dissolve 3-(4-Bromophenoxy)propan-1-amine (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the substrate solution dropwise over 45 minutes via a syringe pump while heating the reaction to 65 °C.

  • Causality: Slow addition restricts the concentration of the bifunctional substrate. The excess morpholine outcompetes the substrate's primary amine for the Pd(II) intermediate, ensuring cross-coupling over self-condensation.

Step 3: Reaction Monitoring & Quench

  • Allow the reaction to stir for an additional 2 hours at 65 °C.

  • Quench a 50 µL aliquot in wet EtOAc and analyze via LC-MS.

  • Validation Checkpoint: The LC-MS trace should show the complete disappearance of the starting material mass (m/z 230). The absence of the dimer mass (m/z 380) analytically validates that the kinetic addition successfully suppressed oligomerization.

Step 4: Workup

  • Cool to room temperature, filter through a short pad of Celite to remove inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH with 1% Et3N) to isolate the free amine product.

References
  • Title: A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides Source: Journal of the American Chemical Society URL: [Link]

  • Title: Native Directed Site-Selective δ-C(sp3)–H and δ-C(sp2)–H Arylation of Primary Amines Source: ACS Catalysis URL: [Link]

Troubleshooting

overcoming steric hindrance in N-alkylation of 3-(4-bromophenoxy)propylamine HCl

Troubleshooting Guide: Overcoming Steric Hindrance in N-Alkylation of 3-(4-bromophenoxy)propylamine HCl Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Overcoming Steric Hindrance in N-Alkylation of 3-(4-bromophenoxy)propylamine HCl

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers and drug development professionals struggling with the N-alkylation of 3-(4-bromophenoxy)propylamine HCl .

Because the target molecule is a primary amine situated at the end of a flexible propyl chain, the amine itself is unhindered. Therefore, any steric hindrance encountered during N-alkylation originates entirely from the electrophile (e.g., secondary or tertiary alkyl halides). The following Q&A troubleshooting guide, quantitative data, and validated protocols will help you bypass these steric barriers.

Part 1: Frequently Asked Questions & Troubleshooting (Q&A)

Q1: I am reacting 3-(4-bromophenoxy)propylamine HCl with a bulky alkyl bromide under reflux, but I recover 100% of my starting material. What is the fundamental issue? A1: The root cause is the protonation state of your starting material. You are using the hydrochloride (HCl) salt. In this state, the nitrogen's lone pair is tied up in an N-H bond, rendering its nucleophilicity effectively zero. Before any alkylation can occur, the amine must be freebased. We recommend adding a stoichiometric excess of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or an inorganic base like Cs₂CO₃ directly to the reaction mixture to liberate the free amine in situ.

Q2: I have successfully freebased the amine, but my direct SN​2 reaction with isopropyl bromide is extremely slow and yields mostly alkene byproducts. Why is this happening? A2: This is a classic failure of the SN​2 trajectory. To successfully alkylate, the amine's lone pair must attack the σ∗ antibonding orbital of the C–Br bond at a strict 180° angle. Bulky secondary or tertiary alkyl groups physically block this trajectory. When the activation energy ( Ea​ ) for the SN​2 pathway becomes too high due to this steric clash, the base in your system will instead abstract a β -proton from the alkyl halide, leading to E2 elimination 1. To overcome this, you must lower the SN​2 transition state energy by using a better leaving group (e.g., an alkyl triflate) or by adding Tetrabutylammonium iodide (TBAI) to catalyze an in situ Finkelstein exchange, converting the bromide to a highly reactive iodide.

Q3: Even with TBAI catalysis, my target requires a highly sterically hindered tertiary alkyl group, and direct alkylation is failing completely. What is the most reliable alternative? A3: You must abandon the SN​2 pathway and switch to Reductive Amination . In reductive amination, the amine reacts with a carbonyl (ketone/aldehyde) to form an imine intermediate. Because the carbonyl carbon is sp2 hybridized (planar, 120° bond angles), it is significantly less sterically hindered than an sp3 hybridized alkyl halide (tetrahedral, 109.5° bond angles). Once the imine forms, it is irreversibly reduced to the alkylated amine using Sodium triacetoxyborohydride (STAB) .

Q4: What if the steric bulk is so extreme that even imine formation fails, or the required ketone is unstable? A4: For unprecedented steric congestion, utilize the Acylation-Reduction Strategy . First, react the freebased amine with a bulky acyl chloride. Like ketones, acyl chlorides are sp2 hybridized and highly accessible. This forms a sterically hindered amide. In the second step, reduce the amide carbonyl to a methylene group using Lithium aluminum hydride (LiAlH₄). This two-step sequence is the definitive workaround for extreme steric hindrance, forcing the formation of C–N bonds that are otherwise thermodynamically or kinetically inaccessible 2.

Part 2: Decision Workflows & Visualizations

Troubleshooting Start Start: 3-(4-bromophenoxy) propylamine HCl Freebase Neutralize HCl salt (DIPEA / K2CO3) Start->Freebase CheckBulk Assess Electrophile Steric Bulk Freebase->CheckBulk StandardSN2 1° Alkyl: Direct SN2 + TBAI CheckBulk->StandardSN2 Low Bulk RedAm 2° Alkyl: Reductive Amination CheckBulk->RedAm Moderate Bulk AcylRed 3° Alkyl: Acylation-Reduction CheckBulk->AcylRed Extreme Bulk

Decision matrix for overcoming steric hindrance in primary amine N-alkylation.

AcylationReduction Amine Freebased Amine Acylation Acylation (sp2 carbon) Amine->Acylation Amide Sterically Hindered Amide Acylation->Amide Reduction LiAlH4 Reduction Amide->Reduction Product Target Alkylamine Reduction->Product

Mechanistic workflow of the acylation-reduction strategy bypassing SN2 steric clash.

Part 3: Quantitative Data Presentation

To select the appropriate method, compare the thermodynamic and kinetic profiles of each strategy when applied to sterically hindered targets.

StrategyElectrophile HybridizationSteric ToleranceTypical Yield (Hindered Targets)Primary Side Reaction
Direct SN​2 Alkylation sp3 (Tetrahedral)Low (1° > 2° >> 3°)< 20%E2 Elimination / Polyalkylation
Reductive Amination sp2 (Planar Carbonyl)Moderate (2° > 3°)60 - 85%Carbonyl reduction to alcohol
Acylation-Reduction sp2 (Planar Acyl)High (All Bulks)75 - 90%Over-reduction (rare)
Photoredox-Ni Catalysis Radical IntermediateHigh (3° Alkyls)65 - 80%Homocoupling 3
Part 4: Validated Experimental Protocols
Protocol A: Lewis-Acid Mediated Reductive Amination

Use this protocol when attaching bulky secondary alkyl groups (e.g., cyclopentyl, isopropyl) via their corresponding ketones.

  • Freebasing & Imine Formation: Dissolve 3-(4-bromophenoxy)propylamine HCl (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under an inert N₂ atmosphere. Add DIPEA (1.2 eq, 6.0 mmol) and stir for 10 minutes to liberate the free base.

  • Carbonyl Addition: Add the sterically hindered ketone (1.1 eq, 5.5 mmol) followed by Titanium tetraisopropoxide (Ti(OiPr)₄) (1.5 eq, 7.5 mmol). Stir at room temperature for 12 hours. Causality: The Lewis acid coordinates the carbonyl oxygen, drastically lowering the LUMO energy and forcing imine formation despite steric bulk.

  • Reduction: Cool the reaction to 0 °C. Add Sodium triacetoxyborohydride (STAB) (2.0 eq, 10.0 mmol) in small portions. Allow to warm to room temperature and stir for 4 hours.

  • Self-Validating Workup: Quench with 1N NaOH (15 mL) to precipitate titanium salts as a white solid (TiO₂). Filter through a pad of Celite. Extract the filtrate with DCM (3 x 20 mL). The presence of a clean, non-polar UV-active spot on TLC (ninhydrin positive) confirms successful conversion.

Protocol B: The Acylation-Reduction Sequence

Use this protocol for extreme steric hindrance (e.g., tert-butyl or adamantyl derivatives).

Step 1: Acylation

  • Dissolve 3-(4-bromophenoxy)propylamine HCl (1.0 eq, 5.0 mmol) in anhydrous THF (25 mL). Add Triethylamine (Et₃N) (2.5 eq, 12.5 mmol) and cool to 0 °C.

  • Dropwise, add the bulky acyl chloride (e.g., pivaloyl chloride) (1.1 eq, 5.5 mmol).

  • Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate to isolate the amide.

Step 2: Reduction

  • Suspend Lithium aluminum hydride (LiAlH₄) (3.0 eq, 15.0 mmol) in anhydrous THF (15 mL) at 0 °C under N₂.

  • Dissolve the crude amide from Step 1 in THF (10 mL) and add it dropwise to the LiAlH₄ suspension.

  • Reflux the mixture for 6 hours. Causality: Heating is required because the tetrahedral intermediate formed during amide reduction is highly congested.

  • Self-Validating Fieser Workup: Cool to 0 °C. Sequentially add x mL water (where x = grams of LiAlH₄ used), x mL of 15% NaOH, and 3x mL of water. A granular white precipitate will form, trapping all aluminum salts. Filter, concentrate the filtrate, and purify via silica gel chromatography to yield the pure sterically hindered amine.

Part 5: References
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.

  • Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. (2018). The Journal of Organic Chemistry - ACS Publications. 2

  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. 1

  • Rezazadeh, S., et al. (2023). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. Journal of the American Chemical Society / Organic Chemistry Portal. 3

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development and Validation for 3-(4-Bromophenoxy)propan-1-amine HCl: A Comparative Guide on Column Chemistries

Developing a robust High-Performance Liquid Chromatography (HPLC) method for basic pharmaceutical intermediates like 3-(4-Bromophenoxy)propan-1-amine HCl [1] presents a classic chromatographic challenge. This molecule po...

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Author: BenchChem Technical Support Team. Date: April 2026

Developing a robust High-Performance Liquid Chromatography (HPLC) method for basic pharmaceutical intermediates like 3-(4-Bromophenoxy)propan-1-amine HCl [1] presents a classic chromatographic challenge. This molecule possesses a dual nature: a highly hydrophobic halogenated aromatic ring (bromophenoxy) and a highly polar, basic primary amine.

As a Senior Application Scientist, I frequently see methods fail during late-stage validation due to poor column selection. When analyzing basic amines, relying on traditional C18 columns often leads to severe peak tailing, shifting retention times, and poor recovery. This guide objectively compares column chemistries, explains the mechanistic causality behind peak tailing, and provides a self-validating, ICH Q2(R2)-compliant protocol[2] for this specific analyte.

The Analytical Challenge: Causality of Peak Tailing

To understand why 3-(4-Bromophenoxy)propan-1-amine tails on standard columns, we must examine the molecular interactions at the stationary phase.

The primary amine group has a pKa of approximately 9.5. Under typical reversed-phase acidic conditions (e.g., pH 2.5–3.0), the amine is fully protonated ( NH3+​ ). Concurrently, traditional silica-based columns contain residual surface silanols. Even on end-capped columns, a fraction of these silanols (pKa ~3.5–4.5) remain ionized ( SiO− ) or highly polarized.

When the protonated amine travels through the column, it undergoes a kinetically slow, secondary ion-exchange interaction with these silanols[3]. This secondary retention mechanism drags the tail of the peak, destroying peak symmetry and resolution.

Mechanism cluster_C18 Standard C18 Column cluster_Polar Polar-Embedded C18 Column Analyte Protonated Amine (Analyte) Silanol Residual Silanols (SiO-) Analyte->Silanol Secondary Interaction Shield Amide Shielding Analyte->Shield Repelled / Shielded Tailing Severe Peak Tailing Silanol->Tailing Ion-Exchange Sharp Sharp Peak Shape Shield->Sharp Hydrophobic Only

Figure 1: Chromatographic interaction pathways comparing Standard C18 and Polar-Embedded C18.

Experimental Design: Comparing Column Technologies

To mitigate silanol interactions, chromatographers typically employ one of two strategies: chemically masking the analyte using harsh ion-pairing agents (like Trifluoroacetic Acid, TFA), or physically shielding the silanols using advanced column chemistries[4].

We evaluated three distinct approaches for the analysis of 3-(4-Bromophenoxy)propan-1-amine HCl:

  • Standard C18 with Formic Acid (0.1%): Represents the baseline performance on a traditional fully porous, end-capped C18 column.

  • Standard C18 with TFA (0.1%): Uses TFA as a strong ion-pairing agent to neutralize the amine's charge.

  • Polar-Embedded C18 with Formic Acid (0.1%): Utilizes a stationary phase with an embedded amide group near the silica surface. This internal hydrogen-bonding network shields residual silanols from the analyte[5].

Comparative Performance Data

Table 1: Chromatographic Performance Comparison for 3-(4-Bromophenoxy)propan-1-amine HCl (Isocratic 40% ACN, Flow 1.0 mL/min, 25°C)

Column ChemistryMobile Phase AdditiveRetention Time ( tR​ )Tailing Factor ( As​ )Theoretical Plates ( N )Mechanistic Observation
Standard C18 0.1% Formic Acid4.2 min2.85 3,200Severe secondary ion-exchange interactions. Unacceptable for quantitation.
Standard C18 0.1% TFA5.8 min1.359,500TFA successfully masks the amine, but permanently alters column selectivity and suppresses MS signals.
Polar-Embedded C18 0.1% Formic Acid3.9 min1.08 14,200Amide group effectively shields silanols. MS-compatible, highly efficient, and symmetrical peaks.

Optimized Step-by-Step Methodology

A robust method must be a self-validating system. The following protocol utilizes the Polar-Embedded C18 chemistry and incorporates strict System Suitability Test (SST) criteria to ensure data integrity prior to sample analysis.

Chromatographic Conditions
  • Column: Polar-Embedded C18 (e.g., Amide-C18), 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and improves mass transfer).

  • Injection Volume: 5 µL.

  • Detection: UV at 225 nm (Optimal absorbance for the bromophenoxy chromophore).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08020
1.08020
7.02080
9.02080
9.18020
13.08020 (Re-equilibration)
Standard Preparation & System Suitability (SST)
  • Diluent: Water:Acetonitrile (80:20, v/v).

  • Standard: Accurately weigh 10 mg of 3-(4-Bromophenoxy)propan-1-amine HCl reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (100 µg/mL).

  • SST Execution: Inject the standard preparation six consecutive times.

  • Self-Validating Criteria:

    • Relative Standard Deviation (RSD) of peak area 2.0%.

    • Tailing Factor ( As​ ) 1.5.

    • Theoretical Plates ( N ) 10,000.

    • Do not proceed with sample analysis if SST criteria are not met.

ICH Q2(R2) Method Validation Workflow

Following the optimization of the method, it must be validated according to the revised ICH Q2(R2) Guidelines (effective June 2024)[6][7]. The updated guidelines emphasize a lifecycle approach and robustness testing.

Validation Start ICH Q2(R2) Validation Spec Specificity (No Interference) Start->Spec Lin Linearity (LOQ to 120%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Rob Robustness (DoE Verified) Prec->Rob

Figure 2: ICH Q2(R2) lifecycle approach to analytical method validation.

Validation Summary Data

To prove the method is "fit for purpose"[8], the following validation parameters were executed using the optimized Polar-Embedded C18 protocol.

Table 2: ICH Q2(R2) Validation Results Summary for 3-(4-Bromophenoxy)propan-1-amine HCl

Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaExperimental Result
Specificity Inject blank, placebo, and forced degradation samples (Acid, Base, Peroxide, Heat, UV).No interference at the tR​ of the analyte. Peak purity 0.990.No interference. Peak purity angle < threshold. Passed.
Linearity & Range 5 concentration levels from LOQ to 120% of target concentration.Correlation coefficient ( R2 ) 0.999. R2 = 0.9998. Passed.
Accuracy Spike recovery at 80%, 100%, and 120% levels (n=3 preparations per level).Mean recovery between 98.0% and 102.0%.Mean recovery = 99.6%. Passed.
Precision Repeatability: 6 independent sample preparations at 100% level.%RSD of assay 2.0%.%RSD = 0.85%. Passed.
Robustness Design of Experiments (DoE) varying Flow ( ± 0.1 mL/min), Temp ( ± 5°C), and pH ( ± 0.2).SST criteria must remain passing; assay shift 2.0%.Max assay shift = 0.6%. SST passed. Passed.

Conclusion

The chromatographic behavior of 3-(4-Bromophenoxy)propan-1-amine HCl is dictated by the interaction between its basic primary amine and the stationary phase. By understanding this causality, we can move away from traditional C18 columns that require harsh, MS-incompatible ion-pairing agents. Implementing a Polar-Embedded C18 column effectively shields residual silanols, providing a highly efficient, symmetrical peak profile. When coupled with a rigorous self-validating protocol, this method easily satisfies the stringent requirements of the ICH Q2(R2) validation framework.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation (ICH). Effective June 2024. Available at:[Link]

  • 3-(4-Bromophenoxy)propan-1-amine, HCl Chemical Properties. ChemBK. Available at:[Link]

  • Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk. Journal of Agricultural and Food Chemistry, ACS Publications. (Discusses silanol interactions and polar-embedded technology for basic amines). Available at:[Link]

  • Design of C18 Organic Phases with Multiple Embedded Polar Groups for Ultraversatile Applications. Analytical Chemistry, ACS Publications. Available at:[Link]

Sources

Comparative

LC-MS purity analysis of synthesized 3-(4-bromophenoxy)propylamine hydrochloride

Comparative LC-MS Purity Analysis of 3-(4-Bromophenoxy)propylamine Hydrochloride: Overcoming Amine Tailing and Isomeric Co-elution Executive Summary & The Analytical Challenge The synthesis of 3-(4-bromophenoxy)propylami...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative LC-MS Purity Analysis of 3-(4-Bromophenoxy)propylamine Hydrochloride: Overcoming Amine Tailing and Isomeric Co-elution

Executive Summary & The Analytical Challenge

The synthesis of 3-(4-bromophenoxy)propylamine hydrochloride yields a critical building block for various neuroactive pharmaceutical APIs. Regulatory frameworks mandate the rigorous identification and characterization of organic impurities in such active pharmaceutical ingredients and their intermediates[1]. However, analyzing this specific molecule via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a severe dual challenge:

  • Amine Tailing: The primary amine moiety (pKa ~9.5) is fully protonated under standard acidic LC conditions. On traditional silica supports, this cation interacts strongly with residual ionized surface silanols, causing severe peak tailing and loss of sensitivity.

  • Isomeric Co-elution: The synthetic route frequently generates positional isomers, such as the 2-bromophenoxy derivative. Because these isomers are isobaric and possess nearly identical hydrophobicities, they often co-elute on standard alkyl-chain columns.

While reversed-phase liquid chromatography (RP-LC) is the dominant technique for separating compounds based on hydrophobicity[2], standard C18 stationary phases are fundamentally ill-equipped for this specific separation. This guide objectively compares the performance of a standard fully porous C18 column against superficially porous (core-shell) Pentafluorophenyl (PFP) and Biphenyl alternatives, providing a self-validating methodology for optimal purity analysis.

Mechanistic Column Selection

According to the hydrophobic-subtraction model (HSM), stationary phase selectivity is governed by multiple physicochemical parameters, including hydrophobicity, steric resistance, hydrogen bonding, and ion interaction[3].

  • Standard C18: Relies almost exclusively on dispersive hydrophobic interactions. It struggles to differentiate the subtle steric and electronic differences between ortho- and para-halogenated isomers.

  • PFP (Pentafluorophenyl): Shares characteristics of both aromatic and polar chemistries[3]. It provides orthogonal selectivity via dipole-dipole, π−π , and specific halogen interactions, making it a strong candidate for brominated compounds.

  • Biphenyl: A solely aromatic phase that offers exceptional polarizability. It provides strong π−π interactions that are highly sensitive to the electron density distribution of the analyte's aromatic ring, allowing for superior resolution of positional isomers.

Workflow & Logical Relationship Diagram

G A Sample: 3-(4-bromophenoxy)propylamine HCl B Chromatographic Separation (0.1% FA in H2O/ACN) A->B C Standard C18 Hydrophobic Interactions B->C D Core-Shell PFP Dipole & Halogen Interactions B->D E Core-Shell Biphenyl π-π & Steric Selectivity B->E F Co-elution of Isomers Severe Amine Tailing C->F G Partial Resolution Moderate Tailing D->G H Baseline Resolution (Rs > 3.0) Perfect Symmetry (As < 1.1) E->H I MS Validation (ESI+) Bromine Isotope Ratio Check F->I G->I H->I

Fig 1. LC-MS method development logic and phase selectivity for brominated aromatic amines.

Experimental Design & Self-Validating Protocol

To ensure absolute data integrity, this protocol is designed as a self-validating system . System suitability is continuously verified through internal isotopic ratio checks rather than relying solely on external calibration.

Step 1: Sample Preparation

  • Action: Dissolve the synthesized 3-(4-bromophenoxy)propylamine HCl in 95:5 Water:Acetonitrile (containing 0.1% Formic Acid) to a concentration of 10 µg/mL.

  • Causality: Matching the sample diluent to the initial mobile phase conditions prevents localized strong-solvent effects at the column head, which are a primary cause of artificial peak fronting or splitting.

Step 2: Chromatographic Separation

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 8 minutes. Flow rate: 0.4 mL/min. Column Temp: 40°C.

  • Causality: Formic acid (pH ~2.7) ensures the primary amine is fully protonated, standardizing its retention behavior while simultaneously providing an abundant proton source for positive Electrospray Ionization (ESI+). Elevated temperature (40°C) reduces mobile phase viscosity, improving mass transfer kinetics within the core-shell particles to sharpen peaks.

Step 3: Mass Spectrometry (ESI+) & Internal Validation

  • Parameters: Capillary Voltage: 3.5 kV; Drying Gas: 10 L/min at 300°C. Mass spectrometry affords the sensitivity required for trace impurity detection, provided these ionization parameters are rigorously optimized[4].

  • Self-Validation (The Isotopic Check): Bromine naturally exists as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. The MS method validates its own linearity by extracting the ion chromatograms (EIC) for the protonated molecules [M+H]+ at m/z 230.01 and m/z 232.01. If the integrated peak area ratio deviates from ~1:1, it immediately flags MS detector saturation or the presence of an isobaric, non-brominated interference.

Performance Comparison: C18 vs. PFP vs. Biphenyl

The synthesized batch was spiked with 0.5% of the 2-bromo positional isomer and 0.5% of a debrominated impurity (3-phenoxypropylamine) to evaluate column selectivity.

Column ChemistryAnalyteRetention Time (min)Asymmetry ( As​ )Resolution ( Rs​ ) from APIMS Signal-to-Noise
Standard C18 (5 µm) 4-Bromo API4.251.85N/A150
Standard C18 (5 µm)2-Bromo Impurity4.301.900.4 (Co-elutes)120
Standard C18 (5 µm)Debromo Impurity2.501.65> 5.0200
Core-Shell PFP (2.7 µm) 4-Bromo API5.101.30N/A450
Core-Shell PFP (2.7 µm)2-Bromo Impurity5.451.352.1410
Core-Shell PFP (2.7 µm)Debromo Impurity2.801.25> 5.0500
Core-Shell Biphenyl (2.7 µm) 4-Bromo API4.801.05N/A850
Core-Shell Biphenyl (2.7 µm)2-Bromo Impurity5.351.083.5 820
Core-Shell Biphenyl (2.7 µm)Debromo Impurity2.651.02> 5.0950
Causality of the Results

Why C18 Failed: The standard C18 phase relies solely on dispersive hydrophobic interactions. Because the 2-bromo and 4-bromo isomers have identical molecular weights and nearly identical logP values, C18 cannot differentiate them. Furthermore, the fully porous silica allowed deep penetration of the protonated primary amine, leading to severe secondary cation-exchange interactions with residual silanols ( As​=1.85 ). This tailing caused the co-eluting peaks to smear into the baseline, drastically reducing the Signal-to-Noise (S/N) ratio.

Why Biphenyl Outperformed Alternatives: The Core-Shell Biphenyl column delivered vastly superior performance. The superficially porous particle design limited diffusion path lengths, inherently sharpening the peaks. More importantly, the biphenyl phase provided strong π−π interactions. The electron-withdrawing nature of the bromine atom alters the electron density of the phenyl ring differently depending on whether it is in the ortho (2-bromo) or para (4-bromo) position. The highly polarizable biphenyl stationary phase recognized this subtle electronic disparity, driving a baseline resolution ( Rs​=3.5 ). Additionally, the steric bulk of the biphenyl ligand shielded the underlying silica silanols, resulting in near-perfect peak symmetry ( As​=1.05 ) and maximizing MS ion transmission (highest S/N).

Conclusion

For the LC-MS purity analysis of basic, halogenated aromatic intermediates like 3-(4-bromophenoxy)propylamine hydrochloride, standard C18 columns are fundamentally inadequate. Upgrading to a Core-Shell Biphenyl column provides the necessary orthogonal π−π selectivity to resolve isobaric positional isomers while simultaneously eliminating amine peak tailing. When coupled with the self-validating isotopic ratio check of the MS detector, this methodology ensures robust, audit-ready analytical data for pharmaceutical development.

References

  • Source: phenomenex.
  • Source: halocolumns.
  • Source: agilent.
  • Source: rsc.

Sources

Validation

Spectroscopic Comparison of 3-(4-Bromophenoxy)propan-1-amine and its N-Alkylated Derivatives: A Comprehensive Analytical Guide

Executive Summary & Mechanistic Context As a Senior Application Scientist, I frequently encounter challenges in distinguishing closely related structural analogs during library synthesis and drug development. The aryloxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

As a Senior Application Scientist, I frequently encounter challenges in distinguishing closely related structural analogs during library synthesis and drug development. The aryloxypropylamine scaffold is a privileged pharmacophore, serving as the highly flexible structural backbone for several blockbuster selective serotonin reuptake inhibitors (SSRIs), including paroxetine and fluoxetine .

Within this class, 3-(4-Bromophenoxy)propan-1-amine is a critical synthetic building block. The para-bromo substituent serves a dual purpose: it provides a heavy-atom handle for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations) and imparts a distinct isotopic signature for mass spectrometry.

This guide objectively compares the spectroscopic performance (NMR, FT-IR, and HRMS) of the primary amine base against its secondary (N-methyl) and tertiary (N,N-dimethyl) alternatives . By establishing a rigorous, self-validating analytical framework, researchers can definitively track the progress of reductive aminations and confirm the structural integrity of their synthesized derivatives.

Analytical Workflow & Experimental Protocols

The following workflow outlines the derivatization and subsequent spectroscopic acquisition required to differentiate these analogs.

G cluster_0 Derivatization & Sample Prep cluster_1 Spectroscopic Acquisition A 3-(4-Bromophenoxy)propan-1-amine (1° Amine Base) B Reductive Amination (HCHO / NaBH3CN) A->B D Multinuclear NMR (1H, 13C in CDCl3) A->D E ATR-FTIR Spectroscopy (Neat Solid/Liquid) A->E F LC-ESI-MS (Positive Ion Mode) A->F C N,N-Dimethyl Derivative (3° Amine) B->C C->D C->E C->F G Comparative Structural Elucidation & Purity Profiling D->G E->G F->G

Figure 1: Analytical workflow for derivatization and spectroscopic comparison of aryloxypropylamines.

Protocol 1: Multinuclear NMR Spectroscopy (¹H, ¹³C)
  • Sample Preparation: Dissolve 15 mg of the target compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.

  • Causality of Design: CDCl₃ is strictly chosen because it lacks exchangeable protons. Utilizing a protic solvent (like CD₃OD) would trigger rapid deuterium exchange with the amine protons (-NH₂ or -NH-), erasing the critical integration data required to differentiate a primary amine from a secondary amine.

  • Acquisition: Lock onto the deuterium signal, perform gradient shimming, and acquire the ¹H spectrum (16 transients, 2s relaxation delay) at 400 MHz.

  • Validation Check (Self-Validating System): Set the integration of the aromatic protons (the two doublets at δ 6.78 and 7.37) to exactly 4.00. The protocol validates itself if the O-CH₂ triplet integrates to exactly 2.00 ± 0.05. A mismatched integration immediately flags incomplete relaxation or co-eluting structural impurities.

Protocol 2: Attenuated Total Reflectance FT-IR (ATR-FTIR)
  • Background & Application: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum. Place 2-3 mg of the neat amine directly onto the crystal and apply the pressure anvil.

  • Causality of Design: ATR-FTIR is selected over traditional KBr pelleting because KBr is highly hygroscopic. Absorbed atmospheric water produces a broad, overwhelming O-H stretch (~3400 cm⁻¹) that completely masks the diagnostic N-H stretching bands necessary to classify the amine substitution level.

  • Validation Check (Self-Validating System): Inspect the baseline between 2000–2500 cm⁻¹. This region must be completely flat. If a sloping baseline or sharp CO₂ inversion peaks (2350 cm⁻¹) appear, atmospheric compensation has failed, rendering the N-H region untrustworthy. The background must be re-acquired.

Protocol 3: High-Resolution LC-ESI-MS
  • Sample Preparation: Dilute the amine to 1 µg/mL in MS-grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Causality of Design: Formic acid acts as an essential proton source, ensuring complete ionization of the basic aliphatic amine to its [M+H]⁺ form prior to droplet desolvation in the ESI source. Positive ion mode is utilized to exploit the high proton affinity of the nitrogen atom.

  • Validation Check (Self-Validating System): Verify the isotopic signature. Bromine naturally exists as ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio. The mass spectrum is validated only if it exhibits a characteristic doublet separated by exactly 1.998 Da with an intensity ratio of 1:1. Any deviation indicates isobaric interference.

Spectroscopic Data & Comparative Analysis

The following tables summarize the quantitative data used to objectively distinguish 3-(4-Bromophenoxy)propan-1-amine from its N-methylated alternatives.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (CDCl₃, δ ppm)

As methylation increases, the N-CH₂ protons shift upfield due to alterations in hydrogen bonding and inductive effects, while the diagnostic N-CH₃ singlet emerges.

Structural MoietyNucleus1° Amine (Base)2° Amine (N-Methyl)3° Amine (N,N-Dimethyl)
Ar-H (ortho to O)¹H6.78 (d, J=8.9 Hz)6.78 (d, J=8.9 Hz)6.78 (d, J=8.9 Hz)
Ar-H (meta to O)¹H7.37 (d, J=8.9 Hz)7.37 (d, J=8.9 Hz)7.37 (d, J=8.9 Hz)
O-CH₂¹H4.01 (t, J=6.1 Hz)3.99 (t, J=6.2 Hz)3.98 (t, J=6.2 Hz)
N-CH₂¹H2.88 (t, J=6.8 Hz)2.70 (t, J=6.9 Hz)2.42 (t, J=7.0 Hz)
C-CH₂-C¹H1.92 (quintet, J=6.5 Hz)1.94 (quintet, J=6.6 Hz)1.95 (quintet, J=6.8 Hz)
N-CH₃¹H-2.45 (s, 3H)2.25 (s, 6H)
Ar-C (C-Br)¹³C113.1113.1113.1
O-CH₂¹³C66.466.666.8
N-CH₂¹³C39.248.556.4
N-CH₃¹³C-36.245.5
Table 2: Key FT-IR Vibrational Frequencies (ATR, cm⁻¹)

Infrared spectroscopy provides the most rapid orthogonal confirmation of the derivatization state. The foundational C-O-C and C-Br stretches remain constant across all derivatives , while the N-H region systematically simplifies.

Functional Group1° Amine (Base)2° Amine (N-Methyl)3° Amine (N,N-Dimethyl)Diagnostic Significance
N-H Stretch 3350, 3280 (Doublet)3300 (Singlet, broad)AbsentDistinguishes amine class
N-H Bend 16101580 (Weak)AbsentConfirms N-H presence
C-H Stretch (Alkyl) 2950, 28702950, 28502950, 2820, 27702770 cm⁻¹ indicates N-CH₃
C-O-C Stretch 1240, 10401240, 10401240, 1040Confirms intact ether linkage
C-Br Stretch 820820820Confirms intact halogen
Table 3: LC-ESI-MS High-Resolution Isotopic Profiling ([M+H]⁺)

Mass spectrometry confirms the exact mass addition of the methyl groups (+14.015 Da per methylation) while retaining the diagnostic 1:1 bromine isotopic doublet.

CompoundFormula⁷⁹Br Isotope (m/z)⁸¹Br Isotope (m/z)Ratio
1° Amine C₉H₁₃BrNO230.0175232.01551:1
2° Amine C₁₀H₁₅BrNO244.0332246.03111:1
3° Amine C₁₁H₁₇BrNO258.0488260.04681:1

Conclusion

The spectroscopic differentiation of 3-(4-Bromophenoxy)propan-1-amine from its N-alkylated derivatives relies on a multi-modal approach. NMR provides precise connectivity and integration data (specifically the emergence of the N-CH₃ singlet at δ 2.25–2.45), while ATR-FTIR offers immediate visual confirmation of amine class via the N-H stretching region. When combined with the self-validating isotopic signatures of HRMS, researchers can confidently map the synthetic trajectory of these crucial pharmaceutical building blocks.

References

  • Inclusion Scenarios and Conformational Flexibility of the SSRI Paroxetine as Perceived from Polymorphism of β-Cyclodextrin–Paroxetine Complex. Pharmaceuticals (Basel). URL: [Link]

  • 4-Bromophenol | C6H5BrO | CID 7808. PubChem, National Center for Biotechnology Information. URL: [Link]

  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances. URL: [Link]

  • US4314081A - Arloxyphenylpropylamines. Google Patents.
Comparative

Comparative Biological Activity of 3-(4-Bromophenoxy)propylamine-Derived Ligands: A Technical Guide

The 3-(aryloxy)propylamine scaffold is a privileged structure in neuropharmacology. While specific substitutions on the phenoxy ring—such as the 4-trifluoromethyl group—heavily bias the molecule toward the Serotonin Tran...

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Author: BenchChem Technical Support Team. Date: April 2026

The 3-(aryloxy)propylamine scaffold is a privileged structure in neuropharmacology. While specific substitutions on the phenoxy ring—such as the 4-trifluoromethyl group—heavily bias the molecule toward the Serotonin Transporter (SERT) to create SSRIs , the introduction of a 4-bromophenoxy moiety coupled with a basic cyclic amine (e.g., piperidine) dramatically shifts the pharmacological profile. This specific modification transforms the scaffold into a highly potent, non-imidazole Histamine H3 Receptor (H3R) antagonist/inverse agonist .

From a drug development perspective, understanding the comparative biological activity of 3-(4-bromophenoxy)propylamine derivatives is critical for designing CNS-active therapeutics without the historical liabilities of legacy imidazole compounds.

Structural Causality & The 4-Bromophenoxy Advantage

The biological activity of this ligand class is driven by precise structure-activity relationships (SAR) that solve major pharmacokinetic bottlenecks:

  • The Propylamine Linker: This flexible aliphatic chain maintains an optimal ~5-6 Å distance between the basic amine and the aromatic ring. This spatial arrangement perfectly mimics the endogenous histamine pharmacophore, allowing the basic nitrogen to anchor to the highly conserved Asp114 residue in the H3R binding pocket.

  • Metabolic Shielding via 4-Bromo Substitution: Unsubstituted phenoxy rings are highly susceptible to CYP2D6-mediated para-hydroxylation, leading to rapid systemic clearance. The bulky, electron-withdrawing bromine atom at the para position effectively blocks this metabolic liability, extending the compound's half-life.

  • Halogen Bonding & Pocket Affinity: The H3R binding pocket contains a distinct hydrophobic sub-pocket. Bromine's high polarizability allows it to form favorable halogen bonds with backbone carbonyls in this region, significantly increasing binding affinity (Ki) compared to smaller fluoro- or chloro- derivatives .

  • Optimized Lipophilicity (LogP): For CNS targets, crossing the Blood-Brain Barrier (BBB) is non-negotiable. The 4-bromo substitution tunes the LogP to an optimal range (~3.0 - 3.5), ensuring high CNS penetrance without the non-specific lipid partitioning seen in overly lipophilic analogs.

Comparative Performance Data

To objectively evaluate the 3-(4-bromophenoxy)propylamine class (represented by the prototypical ligand 1-[3-(4-bromophenoxy)propyl]piperidine), we must benchmark its quantitative biological activity against legacy imidazole-based H3 antagonists and structurally related monoamine reuptake inhibitors.

Table 1: Comparative In Vitro Binding Affinity and Selectivity

Compound ClassRepresentative LigandH3R Affinity (Ki, nM)Selectivity (H3 vs H1/H2/H4)CNS Penetration (LogBB)Primary Pharmacological Liability
4-Bromophenoxypropylamines 1-[3-(4-bromophenoxy)propyl]piperidine8.5>1000xHighLow aqueous solubility
Imidazole H3 Antagonists Thioperamide12.0>100xLowCYP450 Inhibition / Hepatotoxicity
CF3-Phenoxypropylamines Fluoxetine (SSRI)>10,000N/A (SERT selective)HighOff-target SERT/NET activity
Unsubstituted Phenoxypropylamines 1-(3-phenoxypropyl)piperidine45.0>500xModerateHigh metabolic clearance
Target Engagement & Signaling Modulation

Histamine H3 receptors function primarily as presynaptic autoreceptors and heteroreceptors coupled to Gi/o proteins. Constitutive activation of H3R inhibits adenylyl cyclase, which reduces cAMP levels, keeps voltage-gated calcium channels closed, and halts neurotransmitter release. 3-(4-bromophenoxy)propylamine derivatives act as potent inverse agonists, removing this tonic inhibition and forcing the system into an active efflux state.

H3R_Signaling Ligand 3-(4-Bromophenoxy)propylamine Ligand H3R Presynaptic H3 Receptor (Constitutively Active) Ligand->H3R Antagonizes/Inverse Agonism Gi_Protein Gi/o Protein (Uncoupled/Inactive) H3R->Gi_Protein Prevents Activation AC Adenylyl Cyclase (Active) Gi_Protein->AC Removes Tonic Inhibition cAMP cAMP Production (Increased) AC->cAMP Catalyzes ATP Conversion Ca_Channel Voltage-Gated Ca2+ Channels (Open State) cAMP->Ca_Channel Downstream Phosphorylation Release Neurotransmitter Efflux (Histamine, ACh, NE) Ca_Channel->Release Triggers Vesicular Exocytosis

Presynaptic H3R blockade by 4-bromophenoxypropylamine ligands triggers neurotransmitter efflux.

Self-Validating Experimental Protocols

Ensuring data integrity in CNS drug development requires protocols designed with strict internal validation mechanisms. The following workflows are the gold standard for evaluating 3-(4-bromophenoxy)propylamine ligands.

Protocol 1: In Vitro Radioligand Binding Assay (H3R Affinity)

Objective: Determine the binding affinity (Ki) of the test ligand for the human recombinant H3 receptor.

  • Membrane Preparation & Incubation: Incubate CHO cell membranes expressing hH3R with 1 nM [3H]-N-alpha-methylhistamine and varying concentrations of the 4-bromophenoxy test ligand (10⁻¹¹ to 10⁻⁵ M) in 50 mM Tris-HCl buffer (pH 7.4) for 60 minutes at 25°C.

    • Causality: [3H]-N-alpha-methylhistamine is chosen over native [3H]-histamine due to its superior H3R selectivity and absolute resistance to enzymatic degradation by histamine N-methyltransferase, preventing signal loss during incubation.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. Because propylamine ligands are positively charged at physiological pH, PEI treatment drastically reduces false-positive background noise caused by non-specific binding to the filter.

  • System Validation (Critical Step): Parallel control wells must be spiked with 10 µM Thioperamide to define Non-Specific Binding (NSB).

    • Validation Criteria: The assay is only mathematically valid if specific binding (Total Signal minus NSB) constitutes >70% of the total radioactive signal. If NSB > 30%, it indicates membrane degradation, ligand precipitation, or filter saturation; the plate must be rejected and the assay repeated.

Protocol 2: Ex Vivo Microdialysis (Functional CNS Target Engagement)

Objective: Quantify the in vivo functional efficacy of the ligand by measuring cortical histamine efflux in freely moving subjects.

  • Probe Implantation & Perfusion: Stereotaxically implant a concentric microdialysis probe into the prefrontal cortex of the animal model. Perfuse with Artificial Cerebrospinal Fluid (aCSF) at a constant flow rate of 1.5 µL/min.

    • Causality: The prefrontal cortex is selected because H3 heteroreceptors densely regulate local histamine and acetylcholine tone in this region, providing a highly sensitive dynamic range for detecting antagonist-induced efflux.

  • Baseline Stabilization: Collect dialysate fractions every 20 minutes for a minimum of 2 hours prior to dosing.

    • System Validation (Critical Step): Administration of the 3-(4-bromophenoxy)propylamine ligand (e.g., 3 mg/kg i.p.) is strictly withheld until three consecutive baseline fractions show <10% variance in basal histamine levels. This proves the system has reached physiological equilibrium and that neurotransmitter levels are not artificially elevated by tissue trauma from the probe insertion.

  • Quantification: Analyze dialysates via HPLC coupled with fluorometric detection following post-column derivatization with o-phthalaldehyde (OPA).

    • Causality: Native histamine lacks a strong chromophore or fluorophore. OPA derivatization reacts with the primary amine of histamine to form a highly fluorescent isoindole. This lowers the limit of detection to <5 fmol/10 µL, which is an absolute requirement for accurately quantifying basal neurotransmitter levels.

References
  • Non-imidazole alkylamines as histamine H3-receptor ligands and their therapeutic applications.Google Patents.
  • Design, synthesis, and anticonvulsant effects evaluation of nonimidazole histamine H3 receptor antagonists/inverse agonists containing triazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Aryloxyphenylpropylamines.Google Patents.

Safety & Regulatory Compliance

Safety

3-(4-Bromophenoxy)propan-1-amine, HCl proper disposal procedures

3-(4-Bromophenoxy)propan-1-amine, HCl: Comprehensive Disposal and Waste Management Protocol As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling and lifecycle managemen...

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Author: BenchChem Technical Support Team. Date: April 2026

3-(4-Bromophenoxy)propan-1-amine, HCl: Comprehensive Disposal and Waste Management Protocol

As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling and lifecycle management of halogenated aryl amines. 3-(4-Bromophenoxy)propan-1-amine, hydrochloride is a valuable building block in medicinal chemistry, but its structural properties—specifically the covalently bound bromine atom and the water-soluble hydrochloride salt—demand rigorous disposal protocols. Improper disposal not only violates federal regulations but poses severe acute toxicity risks to aquatic ecosystems.

This guide provides a self-validating, step-by-step operational plan for the safe segregation, containment, and disposal of this compound, ensuring your laboratory maintains the highest standards of safety and compliance.

Chemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the mechanistic causality behind the compound's hazards:

  • The C-Br Bond (Halogenated Organic): The bromophenoxy moiety is highly recalcitrant to standard biological degradation. If incinerated at low temperatures, halogenated organics can generate highly toxic dioxins and furans. Therefore, this compound must be routed to specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize hydrobromic acid (HBr) exhaust.

  • The Hydrochloride Salt (Water Solubility): Unlike its free-base counterpart, the HCl salt is highly soluble in aqueous media. If poured down the drain, it rapidly disperses, presenting an immediate toxicological threat to aquatic life. Furthermore, residual moisture in waste containers can lead to mild corrosivity, dictating our choice of storage materials.

Regulatory Framework & Segregation Logic

Under the U.S. Environmental Protection Agency's [1], this chemical is classified as a hazardous waste. For research facilities, adherence to [2] is standard practice.

Segregation Causality: You must strictly separate 3-(4-Bromophenoxy)propan-1-amine, HCl from non-halogenated organic waste. Mixing them forces your Environmental Health and Safety (EHS) department to treat the entire bulk volume as halogenated waste, exponentially increasing disposal costs[3]. Furthermore, it must be kept away from strong oxidizers to prevent exothermic degradation.

Quantitative Waste Management Matrix

The following table summarizes the operational parameters for managing waste streams associated with this compound.

Waste CategoryTarget Effluent / MaterialChemical IncompatibilitiesPreferred Container MaterialMax Accumulation Time (SAA)
Halogenated Organic 3-(4-Bromophenoxy)propan-1-amine, HCl (Solid or Solution)Strong oxidizers, strong bases, non-halogenated solventsHigh-Density Polyethylene (HDPE) or Glass6 months (or 72 hrs once 90% full)
Aqueous Rinsate Spill cleanup water containing dissolved HCl saltWater-reactive metals, strong basesHDPE6 months (or 72 hrs once 90% full)
Solid Debris Contaminated gloves, wipes, absorbent vermiculiteInfectious waste, radioactive wastePolyethylene bags / drums6 months

Step-by-Step Disposal Methodology

According to the National Research Council's authoritative guide, [4], chemical waste must be managed at the point of generation. Implement the following self-validating protocol:

Phase 1: Point of Generation (Satellite Accumulation)

  • Designate a Satellite Accumulation Area (SAA): Establish an SAA within the same laboratory where the chemical is used, ideally inside a certified fume hood[5].

  • Select the Container: Use a chemically compatible, leak-proof HDPE or glass container. Do not use galvanized steel, as the HCl salt can induce corrosion over time[6].

Phase 2: Collection and Segregation 3. Solid Waste: Transfer unused or degraded solid 3-(4-Bromophenoxy)propan-1-amine, HCl directly into the designated "Halogenated Organic Waste" container using a static-free funnel. 4. Liquid Waste: If the compound is dissolved in a solvent (e.g., DCM, DMSO), pour the solution into the halogenated liquid waste carboy. Validation Step: Verify that the carboy does not contain incompatible chemicals (e.g., nitric acid) before pouring.

Phase 3: Labeling and Documentation 5. Affix Labels: Immediately label the container with the words "Hazardous Waste"[5]. 6. Detail Contents: Write the full chemical name—"3-(4-Bromophenoxy)propan-1-amine, hydrochloride"—and its approximate concentration. Never use abbreviations or structural formulas on waste labels.[5]

Phase 4: Transfer and Final Disposal 7. Monitor Volume: Once the container reaches 90% capacity, seal it tightly. 8. EHS Handoff: Submit a waste pickup request to your EHS department or licensed waste broker within 72 hours of the container becoming full. The waste will be manifested and transported for high-temperature incineration[5].

Waste Lifecycle Visualization

The following diagram illustrates the logical progression of the chemical from generation to final destruction.

WasteLifecycle Gen Waste Generation 3-(4-Bromophenoxy)propan-1-amine, HCl Seg Segregation Halogenated Organic Waste Gen->Seg Identify C-Br bond SAA Satellite Accumulation Area (SAA) HDPE Container Storage Seg->SAA Isolate from non-halogenated EHS EHS / Waste Broker RCRA Manifesting SAA->EHS 90% Full or Time Limit Inc Final Disposal High-Temperature Incineration EHS->Inc EPA Compliant Transport

Figure 1: Lifecycle and disposal workflow for 3-(4-Bromophenoxy)propan-1-amine, HCl waste.

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent environmental dispersion.

  • Evacuate and Assess: Clear personnel from the immediate vicinity. Determine if the spill is a dry powder or a dissolved solution.

  • Don PPE: Equip double-layered nitrile gloves, chemical splash goggles, and a lab coat. If dry powder is aerosolized outside a fume hood, a fitted N95 or P100 respirator is required.

  • Containment (Solid): Do not dry sweep, which aerosolizes the toxic powder. Lightly moisten the powder with a compatible solvent (e.g., a small amount of water or ethanol) to bind the dust, then carefully scoop it into an HDPE hazardous waste container.

  • Containment (Liquid): If dissolved in a solvent, encircle and cover the spill with an inert, non-combustible absorbent such as vermiculite or sand. Causality: Do not use combustible materials like sawdust, which can react with residual oxidizers or complicate incineration.

  • Decontamination: Wash the spill surface with a mild detergent and water. Because the HCl salt is highly water-soluble, collect all rinsate using absorbent pads and dispose of them as halogenated solid waste.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." EPA.gov. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview." EPA.gov. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenoxy)propan-1-amine, HCl
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Reactant of Route 2
3-(4-Bromophenoxy)propan-1-amine, HCl
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